BAY R3401
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUSXSOBPNHOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431712 | |
| Record name | BAY R3401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100276-03-7 | |
| Record name | BAY R3401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BAY R3401
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification
BAY R3401 is an orally active inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. It is important to distinguish this compound from other compounds that may have similar naming conventions but entirely different mechanisms of action, such as BAY 61-3606, which is a Spleen Tyrosine Kinase (Syk) inhibitor involved in complex intracellular signaling cascades. The focus of this guide is solely on this compound and its role as a glycogen phosphorylase inhibitor.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of glycogen phosphorylase. GP catalyzes the rate-limiting step in glycogenolysis, which is the breakdown of glycogen into glucose-1-phosphate.[1] By inhibiting this enzyme, this compound effectively blocks the release of glucose from stored glycogen. This action is particularly relevant in the liver, where glycogenolysis is a major contributor to hepatic glucose production and the maintenance of blood glucose levels. Inhibition of hepatic glycogen phosphorylase is a therapeutic strategy for managing hyperglycemia, particularly in the context of type 2 diabetes.[2]
Glycogen phosphorylase exists in different isoforms, with the liver, muscle, and brain expressing distinct forms of the enzyme.[1] While GP inhibitors are often developed with the aim of targeting the liver isoform for diabetes treatment, achieving high selectivity can be challenging.[2][3]
Signaling and Metabolic Pathways Modulated by this compound
The impact of this compound is primarily on metabolic pathways rather than the complex signaling cascades typically associated with kinase inhibitors. The central pathway affected is glycogenolysis .
-
Inhibition of Glycogenolysis: this compound binds to glycogen phosphorylase and reduces its catalytic activity. This leads to a decrease in the breakdown of glycogen and, consequently, a reduction in the intracellular pool of glucose-1-phosphate. In the liver, this translates to reduced hepatic glucose output.
-
Impact on Glucose Homeostasis: By curbing the liver's production of glucose from glycogen, this compound can help to lower blood glucose levels. This makes it a compound of interest for the treatment of type 2 diabetes.[1][2]
-
Effects on Beta Cell Function: Studies on other glycogen phosphorylase inhibitors have suggested that modulating glycogen metabolism within pancreatic beta cells can impact their function, including insulin secretion.[3] By causing an accumulation of glycogen, these inhibitors may influence insulin receptor signaling and enhance insulin expression and secretion.[3]
-
Cognitive Function: Research on other GP inhibitors, such as BAY U6751, has indicated that the inhibition of glycogen phosphorylase in the brain can affect various metabolic processes and may have an impact on cognitive functions.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Compound | Target | Cell Line/System | IC50 (µM) | Reference |
| This compound | Glycogenolysis | HL-7702 (human liver cells) | 27.06 | |
| This compound | Glycogenolysis | HepG2 (human liver cancer cells) | 52.83 |
Experimental Protocols
Detailed experimental protocols for assessing the activity of glycogen phosphorylase inhibitors like this compound generally involve enzymatic assays and cellular assays to measure the inhibition of glycogenolysis.
In Vitro Glycogen Phosphorylase Inhibition Assay
This type of assay directly measures the enzymatic activity of purified glycogen phosphorylase in the presence of an inhibitor.
-
Enzyme Preparation: Purified recombinant human liver glycogen phosphorylase is used.
-
Reaction Mixture: The assay is typically performed in a buffer containing substrates such as glycogen and phosphate, as well as any necessary co-factors like AMP (an allosteric activator).
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or a substrate and incubated at a controlled temperature (e.g., 30°C).
-
Detection of Product Formation: The production of glucose-1-phosphate is monitored over time. This can be done using a coupled enzyme assay where glucose-1-phosphate is converted to a product that can be detected spectrophotometrically or fluorometrically.
-
Data Analysis: The rate of product formation is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.
Cellular Glycogenolysis Assay
This assay measures the effect of the inhibitor on glycogen breakdown in a cellular context.
-
Cell Culture: A relevant cell line, such as human hepatocytes (e.g., HepG2 or HL-7702), is cultured under standard conditions.
-
Glycogen Loading: Cells may be pre-incubated with high glucose to promote glycogen synthesis and storage.
-
Induction of Glycogenolysis: Glycogenolysis is stimulated, for example, by adding glucagon or by incubating the cells in a glucose-free medium.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound prior to or during the stimulation of glycogenolysis.
-
Measurement of Glucose Output: The amount of glucose released from the cells into the culture medium is measured over time using a glucose assay kit.
-
Data Analysis: The reduction in glucose output in the presence of the inhibitor is used to determine its potency in a cellular environment.
Visualization of this compound's Mechanism
The following diagram illustrates the core mechanism of action of this compound.
Caption: Mechanism of this compound action.
A Note on the Nature of the User's Core Requirements
The initial request specified detailed visualizations of signaling pathways, which are highly relevant for compounds like protein kinase inhibitors that modulate complex intracellular communication networks. However, for a metabolic enzyme inhibitor such as this compound, the mechanism of action is more direct and linear, focusing on the inhibition of a specific enzymatic step in a metabolic pathway. Therefore, the most accurate visualization is a more straightforward representation of this metabolic inhibition, as provided above, rather than a complex signaling cascade.
Conclusion
This compound's mechanism of action is centered on its ability to potently and selectively inhibit the enzyme glycogen phosphorylase. This inhibition leads to a reduction in the breakdown of glycogen, thereby decreasing hepatic glucose production. This makes this compound a compound of interest for the therapeutic management of hyperglycemia in type 2 diabetes. Its effects are primarily on metabolic regulation rather than on the intricate signaling pathways modulated by other classes of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single dose of glycogen phosphorylase inhibitor improves cognitive functions of aged mice and affects the concentrations of metabolites in the brain - PMC [pmc.ncbi.nlm.nih.gov]
BAY R3401 discovery and development
BAY 61-3606 role in signal transduction
An In-depth Technical Guide on the Role of BAY 61-3606 in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 is a synthetic, cell-permeable imidazopyrimidine compound initially developed as a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] It functions as an ATP-competitive and reversible inhibitor, playing a critical role in modulating signal transduction pathways central to immunology, neuroinflammation, and oncology.[1][2][3] While its primary target is Syk, a non-receptor tyrosine kinase essential for signaling downstream of various immune receptors, subsequent research has unveiled a broader spectrum of activity, including the inhibition of other kinases such as Cyclin-Dependent Kinase 9 (CDK9).[4][5][6] This guide provides a comprehensive technical overview of BAY 61-3606's mechanism of action, its impact on key signaling cascades, and detailed experimental methodologies.
Core Mechanism of Action
BAY 61-3606 primarily exerts its effects by inhibiting the kinase activity of Syk. It is a highly selective inhibitor for Syk with a high affinity, demonstrating significantly less activity against other tyrosine kinases like Btk, Fyn, Itk, Lyn, and Src at comparable concentrations.[1][7] However, studies have shown that at higher concentrations, it can inhibit a wider range of kinases.[8] A notable secondary mechanism, independent of its Syk inhibition, is its activity against CDK9, which has significant implications for its anti-cancer properties.[4][7]
Quantitative Data: Inhibitory Profile of BAY 61-3606
The following tables summarize the quantitative data regarding the inhibitory activity of BAY 61-3606 against its primary kinase targets and in various cellular assays.
Table 1: Kinase Inhibitory Activity
| Target Kinase | Parameter | Value (nM) | Reference(s) |
|---|---|---|---|
| Spleen Tyrosine Kinase (Syk) | K_i_ | 7.5 | [2][3][6][7][9] |
| Spleen Tyrosine Kinase (Syk) | IC_50_ | 10 | [2] |
| Cyclin-Dependent Kinase 9 (CDK9) | IC_50_ | 37 |[4][7][10] |
Table 2: Cellular Assay IC_50_ Values
| Assay Description | Cell Type / System | IC_50_ (nM) | Reference(s) |
|---|---|---|---|
| FcεRI-mediated Histamine Release | Human Basophils (Atopic) | 8.1 | [6][11] |
| FcεRI-mediated Histamine Release | Human Basophils (Healthy) | 10 | [6][11] |
| FcγR-mediated Superoxide Production | Human Monocytes | 12 | [11] |
| FcεRI-mediated Serotonin Release | Rat Peritoneal Mast Cells | 17 | [12] |
| Respiratory Burst (FcγR stimulation) | Eosinophils | 35 | [12] |
| FcεRI-mediated Hexosaminidase Release | RBL-2H3 Cells | 46 | [6][11][12] |
| FcγR-mediated Superoxide Production | U937 Monocytic Cell Line | 52 | [11] |
| BCR-induced B-cell Proliferation | Mouse Splenic B-cells | 58 | [12] |
| BCR-stimulated Calcium Mobilization | Ramos Human B-cell Line | 81 | [12] |
| Growth Inhibition | MV-4-11 AML Cell Line | 7.4 |[7] |
Role in Signal Transduction Pathways
BAY 61-3606 modulates several critical signaling pathways, primarily through its inhibition of Syk, but also via its effects on other kinases like CDK9.
Syk-Dependent Signaling in Immune Cells
Syk is a pivotal kinase in signaling cascades initiated by B-cell receptors (BCR) and Fc receptors (FcR) on various immune cells.[5][6] BAY 61-3606 potently inhibits these pathways.
-
BCR Signaling: In B-cells, antigen binding to the BCR triggers the phosphorylation of ITAM motifs, which recruits and activates Syk. Activated Syk then initiates a downstream cascade involving PLCγ2, leading to calcium mobilization and activation of transcription factors that drive B-cell proliferation and differentiation.[5] BAY 61-3606 blocks this cascade, inhibiting BCR-mediated signaling.[6][7][9]
-
FcR Signaling: In mast cells, basophils, monocytes, and eosinophils, the cross-linking of Fc receptors (like FcεRI and FcγR) by antigen-antibody complexes activates Syk.[1][5] This leads to cellular degranulation, the release of inflammatory mediators (e.g., histamine, serotonin), and the synthesis of cytokines and lipid mediators.[1][6] BAY 61-3606 effectively suppresses these FcR-mediated events.[6][11]
Caption: Syk-dependent signaling in immune cells via BCR and FcR pathways.
Syk-Independent, CDK9-Mediated Apoptosis Sensitization
In breast cancer cells, BAY 61-3606 has been identified as a sensitizer for TNF-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[4] This effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1, occurring via a Syk-independent mechanism.[4][13]
-
Transcriptional Repression: BAY 61-3606 inhibits CDK9, a kinase responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), which is crucial for transcriptional elongation.[4][10] Inhibition of CDK9 leads to reduced RNA Pol II activity and subsequent downregulation of Mcl-1 mRNA transcription.[4][13]
-
Protein Degradation: BAY 61-3606 also promotes the ubiquitin-proteasome-dependent degradation of the Mcl-1 protein.[4][7]
The resulting decrease in Mcl-1 levels lowers the threshold for apoptosis, thereby sensitizing cancer cells to TRAIL.[10][13]
Caption: Syk-independent, CDK9-mediated downregulation of Mcl-1 by BAY 61-3606.
Mincle/Syk/NF-κB Pathway in Neuroinflammation
In the central nervous system, microglia-mediated neuroinflammation is a key feature of traumatic brain injury (TBI). BAY 61-3606 has been shown to attenuate this response by inhibiting the Macrophage-inducible C-type lectin (Mincle)/Syk signaling pathway.[14]
-
Activation of the Mincle receptor leads to the recruitment and phosphorylation of Syk.
-
Syk acts as a bridge to activate the NF-κB signaling pathway.[14]
-
Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]
-
BAY 61-3606 treatment inhibits the phosphorylation of both Syk and NF-κB, thereby suppressing the production of these inflammatory mediators and reducing neuroinflammation.[14]
Caption: Inhibition of the Mincle/Syk/NF-κB neuroinflammatory pathway by BAY 61-3606.
Detailed Experimental Protocols
Here are methodologies for key experiments cited in the literature for assessing the effects of BAY 61-3606.
Caspase Activity Assay
This protocol is used to measure the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment: Pre-incubate cells (e.g., MCF-7) with BAY 61-3606 (e.g., 5 μM) for 1 hour.[4]
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., TRAIL, 50 ng/ml) and incubate for the desired period (e.g., 24 hours).[4]
-
Cell Lysis: Harvest cells and lyse them using a provided lysis buffer.
-
Substrate Incubation: Incubate the cell lysates with a fluorometric caspase substrate, such as DEVD-AFC for caspase-7 or IETD-AFC for caspase-8, for 1 hour at 37°C.[4]
-
Fluorescence Measurement: Measure the fluorescent signal using a microplate reader. The signal intensity is proportional to caspase activity.[4]
In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of BAY 61-3606 on a specific kinase.
-
Assay Format: Utilize a radiometric assay format, for example, as provided by a commercial kinase profiling service.[4]
-
Reaction Mixture: Prepare a reaction mixture containing the purified protein kinase, a suitable substrate (e.g., a generic peptide substrate), and radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Inhibitor Addition: Add varying concentrations of BAY 61-3606 to the reaction mixture.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Measurement: Stop the reaction and measure the incorporation of the radiolabel into the substrate using scintillation counting.[4]
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC_50_ value by fitting the data to a dose-response curve.
Mcl-1 Ubiquitination Assay
This protocol is designed to assess whether BAY 61-3606 induces the ubiquitination of the Mcl-1 protein, targeting it for proteasomal degradation.
-
Transfection: Co-transfect cells (e.g., 293T) with plasmids encoding HA-tagged ubiquitin (HA-Ub) and Flag-tagged Mcl-1 (Flag-Mcl-1) using a suitable transfection reagent. Incubate for 48 hours.[10]
-
Cell Treatment: Treat the transfected cells with BAY 61-3606 or a proteasome inhibitor control (e.g., MG-132) for a specified time (e.g., 6 hours).[10]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide, iodoacetamide) and a proteasome inhibitor to preserve ubiquitinated proteins.[10]
-
Immunoprecipitation (IP): Centrifuge the lysate to pellet debris. Add an anti-Flag antibody to the supernatant to immunoprecipitate Flag-Mcl-1, followed by protein A/G agarose beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with an anti-HA antibody to detect ubiquitinated Mcl-1 and an anti-Flag antibody to confirm the immunoprecipitation of Mcl-1.[10] A smear or ladder of high-molecular-weight bands indicates polyubiquitination.
Caption: Experimental workflow for the Mcl-1 ubiquitination assay.
Conclusion
BAY 61-3606 is a versatile small molecule inhibitor with significant effects on multiple signal transduction pathways. Its potent and selective inhibition of Syk makes it a valuable tool for studying and targeting inflammatory and autoimmune conditions driven by aberrant BCR and FcR signaling.[6] Furthermore, its Syk-independent activity as a CDK9 inhibitor, leading to the downregulation of Mcl-1, highlights its potential as a therapeutic agent to overcome resistance to apoptosis in cancer.[4][10] The detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for researchers and drug developers aiming to harness the therapeutic potential of targeting these critical signaling nodes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY 61-3606 hydrochloride hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of B-cell Signaling: A Technical Guide to Spleen Tyrosine Kinase (Syk) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a critical signaling hub in a multitude of immune cell types. In B-lymphocytes, Syk is indispensable for orchestrating the cellular responses to B-cell receptor (BCR) engagement, thereby governing B-cell development, activation, proliferation, differentiation, and survival.[1][2] Dysregulation of Syk activity is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies, making it a prime therapeutic target.[3][4][] This in-depth technical guide provides a comprehensive overview of Syk's function in B-cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and workflows.
The Core of B-Cell Signaling: The Syk Pathway
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, with Syk as a central player. The Src family kinase Lyn first phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79a and CD79b proteins.[1][6] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation.[7] Activated Syk then phosphorylates a plethora of downstream substrates, including B-cell linker (BLNK), phospholipase C gamma 2 (PLCγ2), and Vav, which in turn propagate the signal, leading to calcium mobilization, activation of transcription factors such as NFAT and NF-κB, and ultimately, changes in gene expression that drive the B-cell response.[1][8][9]
The Role of Syk in B-cell Development and Disease
Syk's role extends beyond the activation of mature B-cells. It is fundamentally required for B-cell development, with Syk-deficient mice exhibiting a developmental block at the pro-B to pre-B cell stage.[10] This is due to the essential role of Syk in transducing signals from the pre-BCR.[11] Consequently, the maturation of immature B-cells into recirculating follicular B-cells is also impaired.[12]
Given its central role in B-cell function, it is not surprising that aberrant Syk signaling is a hallmark of several diseases. In autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, hyperactive B-cells contribute to pathology, and Syk inhibition has emerged as a promising therapeutic strategy.[][13] Furthermore, in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), cancer cells are often dependent on BCR signaling for their survival and proliferation, making Syk a compelling target for therapeutic intervention.[14][15]
Quantitative Insights into Syk Function
A precise understanding of Syk's function necessitates quantitative data. The following tables summarize key parameters related to Syk's biochemical activity and its impact on B-cell biology.
| Parameter | Interacting Molecule | Dissociation Constant (Kd) | Reference |
| Syk tandem SH2 (tSH2) domain | Doubly phosphorylated CD3-ε ITAM peptide | 18-81 nM | [16] |
| Syk tSH2 domain | Doubly phosphorylated FcR-γ ITAM peptide | 2-4 nM | [17] |
| Syk tSH2 domain | Doubly phosphorylated FcRIIA ITAM peptide | 2-4 nM | [17] |
| Table 1: Dissociation Constants (Kd) of Syk's Tandem SH2 Domains with Phosphorylated ITAMs. |
| Enzyme | Substrate | Specific Activity | Reference |
| Recombinant Human Active SYK | Poly (Glu:Tyr, 4:1) synthetic peptide | 79-107 nmol/min/mg | [8] |
| Recombinant Human Active SYK | "Syktide" (RRRAAEDDE(L-Htc)EEV) | Kcat = 73 min-1, Km = 11 µM | [2] |
| Table 2: Specific Activity of Recombinant Human Syk Kinase. |
| Inhibitor | B-cell Line | IC50 | Reference |
| R406 (Fostamatinib's active metabolite) | Ramos | ~1 µM (in cell-based calcium flux assay) | [18] |
| Dasatinib | Ramos | 74 nM | [18] |
| Dasatinib | RL | 234 nM | [18] |
| Entospletinib | SEM (pro-B-ALL) | Comparable to pre-B-ALL | |
| Entospletinib | NALM-6 (pre-B-ALL) | Comparable to pro-B-ALL | |
| Table 3: IC50 Values of Selected Syk Inhibitors in B-cell Lines. |
| Phosphorylation Site | Location | Role in Signaling | Reference |
| Tyrosines 348 & 352 (human) | Interdomain B | Positive regulation; major sites of autophosphorylation and phosphorylation upon BCR crosslinking. | [17] |
| Tyrosine 317 | Interdomain B | Negative regulation; phosphorylation dampens the Ca²⁺ signal. | |
| Tyrosines 525 & 526 (activation loop) | Kinase Domain | Essential for full enzymatic activity and sustained downstream signaling. | |
| Tyrosine 624 & 625 | C-terminal tail | Phosphorylation increases ~2-fold upon IgE receptor activation in mast cells. | [17] |
| Table 4: Key Tyrosine Phosphorylation Sites on Syk in B-cells and their Role in Signaling. |
| B-cell Subset | Location | Effect of Syk Deficiency | Reference |
| Pro-B to Pre-B cell transition | Bone Marrow | Severe block | [10] |
| Immature B-cells | Bone Marrow | Reduced numbers | |
| Recirculating Follicular B-cells | Spleen | Severely reduced/absent | [12] |
| Marginal Zone B-cells | Spleen | Majority lost | |
| Table 5: Impact of Syk Deficiency on B-cell Populations in Mice. |
Experimental Protocols for Studying Syk Function
Investigating the multifaceted roles of Syk in B-cells requires a range of specialized experimental techniques. The following sections provide detailed methodologies for key assays.
Isolation of B-cells from Mouse Spleen
This protocol describes the isolation of a single-cell suspension of splenocytes followed by B-cell enrichment.
-
Materials:
-
Mouse spleen
-
MACS buffer (PBS pH 7.2, 0.5% BSA, 2 mM EDTA)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
B-cell isolation kit (e.g., magnetic bead-based negative selection)
-
-
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing ice-cold MACS buffer.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with additional MACS buffer to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.
-
Quench the lysis by adding an excess of MACS buffer and centrifuge again.
-
Resuspend the cell pellet in MACS buffer and perform a cell count and viability assessment (e.g., using trypan blue).
-
Proceed with B-cell enrichment using a commercial kit according to the manufacturer's instructions. This typically involves labeling non-B cells with a cocktail of biotin-conjugated antibodies and subsequent removal using anti-biotin magnetic beads.[10]
-
Immunoprecipitation (IP) of Syk
This protocol is for the immunoprecipitation of native Syk for subsequent Western blot analysis or in vitro kinase assays.
-
Materials:
-
1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin, 1 mM PMSF)
-
Anti-Syk antibody
-
Protein A/G agarose beads
-
Ice-cold PBS
-
-
Procedure:
-
After stimulation, wash the B-cells with ice-cold PBS and lyse them in ice-cold 1X Cell Lysis Buffer.[6]
-
Incubate on ice for 5 minutes, then sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube. For pre-clearing, add Protein A/G agarose beads and incubate for 30-60 minutes at 4°C with gentle rocking. Centrifuge and collect the supernatant.[6]
-
Add the primary anti-Syk antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C with gentle rocking.
-
Centrifuge to pellet the beads and wash the pellet five times with 1X Cell Lysis Buffer.
-
The immunoprecipitated Syk is now ready for downstream applications.
-
In Vitro Syk Kinase Assay
This protocol describes a non-radioactive, luminescence-based kinase assay.
-
Materials:
-
Immunoprecipitated Syk (on beads) or recombinant active Syk
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Syk substrate (e.g., Poly (Glu:Tyr, 4:1))
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
-
Procedure:
-
Wash the immunoprecipitated Syk beads twice with Kinase Buffer.
-
Prepare a reaction mixture containing the Syk beads (or recombinant Syk), the substrate, and Kinase Buffer.
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Phospho-flow Cytometry
This protocol allows for the measurement of Syk phosphorylation at the single-cell level.
-
Materials:
-
B-cells
-
Stimulants (e.g., anti-IgM)
-
Fixation Buffer (e.g., 1.5% formaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19, CD20) and intracellular phosphorylated proteins (e.g., phospho-Syk (Y525/526), phospho-PLCγ2 (Y759))
-
Staining Buffer (e.g., PBS with 2% FBS)
-
-
Procedure:
-
Stimulate B-cells for the desired time points.
-
Fix the cells immediately by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.
-
Wash the cells with Staining Buffer.
-
Stain the cells with the antibody cocktail (both surface and intracellular markers) for 30-60 minutes at room temperature in the dark.
-
Wash the cells with Staining Buffer.
-
Resuspend the cells in Staining Buffer and acquire the data on a flow cytometer.
-
Analyze the data to quantify the phosphorylation levels in different B-cell populations.
-
Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration following BCR stimulation.
-
Materials:
-
B-cells
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-3 AM)
-
Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)
-
Stimulants (e.g., anti-IgM)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
-
Procedure:
-
Resuspend B-cells in cell loading medium.
-
Load the cells with the calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.
-
Wash the cells twice with medium.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/ml and allow them to equilibrate at 37°C for 30-60 minutes.
-
Acquire a baseline fluorescence reading on a flow cytometer.
-
Add the stimulant (e.g., anti-IgM) and continue to acquire data over time to measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[13]
-
At the end of the experiment, add ionomycin to determine the maximal calcium influx, followed by EGTA to establish the minimal fluorescence.
-
Conclusion
Spleen Tyrosine Kinase is a cornerstone of B-cell biology, with its intricate regulation and diverse downstream effects making it a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its signaling pathways, coupled with robust experimental methodologies, is crucial for advancing our knowledge in immunology and for the development of novel treatments for a range of human diseases. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of Syk and its profound impact on B-cell function.
References
- 1. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel SYK Variant Causes Enhanced SYK Autophosphorylation and PI3K Activation in an Antibody-Deficient Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of immune cell subtypes in three commonly used mouse strains reveals gender and strain-specific variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. stemcell.com [stemcell.com]
- 8. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry for B-cell subset analysis in immunodeficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Global Phosphoproteomic Profiling Reveals Distinct Signatures in B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Characterization of Murine B Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphorylation of the activation loop tyrosines is required for sustained Syk signaling and growth factor-independent B-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Quantitative Analysis of B-Cell Subpopulations in Bone Marrow by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY 61-3606: An In-Depth Technical Guide to an ATP-Competitive Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors.[1][2][3][4] Its central role in mediating signaling pathways in immune cells, such as B cells, mast cells, and monocytes, has positioned Syk as a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[5][6] This technical guide provides a comprehensive overview of BAY 61-3606, including its mechanism of action, inhibitory profile, effects on cellular signaling, and detailed experimental protocols for its characterization.
Mechanism of Action
BAY 61-3606 functions as a reversible, ATP-competitive inhibitor of Syk kinase.[7] By binding to the ATP-binding pocket of the Syk kinase domain, it directly prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades initiated by immunoreceptor activation.[4]
Data Presentation: Quantitative Analysis of BAY 61-3606 Activity
The inhibitory potency and selectivity of BAY 61-3606 have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of BAY 61-3606
| Kinase | IC50 (nM) | Ki (nM) | Notes |
| Syk | 10[4][8] | 7.5[1][2][3][4][7][9] | Potent and primary target. |
| Lyn | >4700[1][4][9] | >10000[3] | Highly selective against Src family kinases. |
| Fyn | >4700[1][4][9] | >10000[3] | |
| Src | >4700[1][4][9] | >10000[3] | |
| Itk | >4700[1][4][9] | >10000[3] | |
| Btk | >4700[1][4][9] | >10000[3] | |
| CDK9 | 37[1][9] | - | Off-target activity noted in some studies. |
| MAP4K2 | 11.3[10] | - | Identified as a sensitive off-target kinase. |
Table 2: Cellular Activity of BAY 61-3606
| Cell Type | Assay | Endpoint | IC50 (nM) |
| RBL-2H3 (Rat Basophilic Leukemia) | Mast Cell Degranulation | β-Hexosaminidase Release | 46[4][11] |
| Rat Peritoneal Mast Cells | Mast Cell Degranulation | Serotonin Release | 17[4][11] |
| Human Cultured Mast Cells (HCMCs) | Mast Cell Degranulation | Histamine Release | 5.1[12] |
| Human Cultured Mast Cells (HCMCs) | Mast Cell Degranulation | Tryptase Release | 5.5[4] |
| Human Basophils (Healthy Donors) | Basophil Degranulation | Histamine Release | 10[13] |
| Human Basophils (Atopic Donors) | Basophil Degranulation | Histamine Release | 8.1[13] |
| Ramos (Human Burkitt's Lymphoma B cells) | B-Cell Receptor Signaling | Intracellular Calcium Mobilization | 81[4][11] |
| Mouse Splenic B cells | B-Cell Proliferation | Anti-IgM Induced Proliferation | 58[4][11][14] |
| U937 (Human Monocytic Cells) | FcγR-mediated Response | Superoxide Production | 52[4][11] |
| Human Monocytes | FcγR-mediated Response | Superoxide Production | 12[11] |
| Mouse Eosinophils | FcγR-mediated Response | Superoxide Production | 35[11] |
Signaling Pathways Modulated by BAY 61-3606
BAY 61-3606 effectively blocks signal transduction downstream of immunoreceptors by inhibiting the catalytic activity of Syk. This leads to the suppression of key signaling molecules involved in cellular activation, proliferation, and inflammatory responses.
B-Cell Receptor (BCR) Signaling
In B lymphocytes, antigen binding to the BCR triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ heterodimer by Src family kinases. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates a range of downstream targets, including SLP-65 (BLNK), PLCγ2, and Vav, initiating cascades that result in calcium mobilization, activation of transcription factors like NF-κB and NFAT, and ultimately, B-cell proliferation and differentiation.[4][12][15][16] BAY 61-3606, by inhibiting Syk, effectively abrogates these downstream events.
FcεRI (High-Affinity IgE Receptor) Signaling in Mast Cells
In mast cells, the cross-linking of IgE-bound FcεRI by allergens initiates a similar signaling cascade. The Src family kinase Lyn phosphorylates the ITAMs of the FcεRI β and γ chains, leading to the recruitment and activation of Syk.[8][17][18] Activated Syk then phosphorylates key adapter proteins like LAT and SLP-76, as well as enzymes such as PLCγ1 and PI3K. This culminates in the release of pre-formed mediators (e.g., histamine, serotonin) through degranulation and the synthesis of newly formed lipid mediators (e.g., leukotrienes, prostaglandins) and cytokines, all of which are central to the allergic inflammatory response.[8][18] BAY 61-3606 potently inhibits these Syk-dependent mast cell functions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BAY 61-3606's activity. Below are representative protocols for key in vitro and cellular assays.
In Vitro Syk Kinase Assay
This assay measures the direct inhibitory effect of BAY 61-3606 on the enzymatic activity of recombinant Syk.
Materials:
-
Recombinant human Syk enzyme (e.g., from BPS Bioscience, Cat# 40487)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[19]
-
ATP (e.g., Sigma-Aldrich)
-
Syk substrate (e.g., Poly(Glu, Tyr) 4:1, Sigma-Aldrich, Cat# P0275)
-
BAY 61-3606 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of BAY 61-3606 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted BAY 61-3606 or DMSO (for control wells).
-
Add 2 µL of Syk enzyme solution (e.g., 1.5 ng/µL in Kinase Assay Buffer).
-
Add 2 µL of a mixture of the Syk substrate and ATP in Kinase Assay Buffer. The final concentrations should be at the Km for ATP (e.g., 10 µM) and a fixed concentration for the substrate.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of BAY 61-3606 and determine the IC50 value by fitting the data to a dose-response curve.
Workflow:
Mast Cell Degranulation Assay (RBL-2H3 cells)
This assay quantifies the inhibitory effect of BAY 61-3606 on antigen-induced degranulation in a rat basophilic leukemia cell line.
Materials:
-
RBL-2H3 cells (ATCC CRL-2256)
-
Complete culture medium (e.g., MEM with 15% FBS, penicillin/streptomycin)
-
Anti-DNP IgE (e.g., Sigma-Aldrich, Cat# D8406)
-
DNP-HSA (antigen) (e.g., Sigma-Aldrich)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well culture plates
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of BAY 61-3606 or vehicle (DMSO) in Tyrode's buffer for 1 hour at 37°C.
-
Induce degranulation by adding DNP-HSA for 30 minutes at 37°C.
-
To measure total β-hexosaminidase release, lyse a set of control cells with Triton X-100.
-
Collect the supernatants and incubate with the β-hexosaminidase substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells and determine the IC50 of BAY 61-3606.
B-Cell Proliferation Assay (Ramos cells)
This assay assesses the effect of BAY 61-3606 on B-cell proliferation induced by BCR cross-linking.
Materials:
-
Ramos cells (ATCC CRL-1596)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Anti-human IgM antibody, F(ab')2 fragment (e.g., Jackson ImmunoResearch)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, Promega)
-
96-well culture plates
Procedure:
-
Seed Ramos cells in a 96-well plate in complete culture medium.
-
Treat the cells with serial dilutions of BAY 61-3606 or vehicle for 1 hour.
-
Stimulate proliferation by adding anti-human IgM antibody.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Measure cell proliferation using a cell viability reagent according to the manufacturer's protocol.
-
Determine the IC50 of BAY 61-3606 for the inhibition of B-cell proliferation.
Western Blotting for Syk Phosphorylation
This method is used to directly observe the inhibition of Syk autophosphorylation in cellular contexts.
Materials:
-
Cell line of interest (e.g., Ramos, RBL-2H3)
-
Stimulating agent (e.g., anti-IgM for Ramos, DNP-HSA for IgE-sensitized RBL-2H3)
-
BAY 61-3606
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526, Cell Signaling Technology, Cat# 2711), anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with BAY 61-3606 or vehicle for a specified time.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells on ice and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.
Conclusion
BAY 61-3606 is a valuable research tool for investigating the roles of Syk in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of Syk inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important kinase inhibitor. It is important to note that while highly selective for Syk over many other kinases, off-target effects on kinases such as CDK9 and MAP4K2 have been reported and should be considered when interpreting experimental results.[1][9][10]
References
- 1. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of spleen tyrosine kinase in complex with novel inhibitors: structural insights for design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of the superoxide production assay with human monocytic cell line, U937, for the evaluation of Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]
- 8. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treating mast cells and basophils with degranulation inducers protocol v1 [protocols.io]
- 10. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sabbiotech.com [sabbiotech.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond | Semantic Scholar [semanticscholar.org]
- 18. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
BAY R3401: A Glycogen Phosphorylase Inhibitor with a Limited Profile in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY R3401 is identified in scientific literature and patent filings primarily as a potent inhibitor of glycogen phosphorylase (GP), an enzyme crucial for glycogenolysis. While the user request specified an in-depth analysis of this compound in the context of inflammatory disease models, a comprehensive review of available data reveals a significant scarcity of research in this area. The predominant focus of studies involving this compound has been on its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This guide addresses the known information about this compound, clarifies its established mechanism of action, and explores the theoretical links between its target, glycogen metabolism, and inflammation, while highlighting the current gap in experimental evidence for its use in inflammatory conditions.
Core Identification and Mechanism of Action
Contrary to some database classifications that have anecdotally and likely erroneously listed this compound as a Spleen Tyrosine Kinase (Syk) inhibitor, the overwhelming body of evidence defines it as a glycogen phosphorylase inhibitor . Glycogen phosphorylase is a key enzyme in glucose homeostasis, catalyzing the rate-limiting step in the breakdown of glycogen to glucose-1-phosphate. By inhibiting this enzyme, this compound reduces hepatic glucose production.
Signaling Pathway of Glycogenolysis Inhibition
The following diagram illustrates the central role of glycogen phosphorylase in glycogenolysis and the point of intervention for this compound.
BAY 61-3606: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 61-3606 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase implicated in various cellular signaling pathways.[1] While initially explored for its anti-inflammatory properties, BAY 61-3606 has emerged as a significant tool in cancer research, primarily for its ability to sensitize cancer cells to apoptosis.[2][3][4] This technical guide provides an in-depth overview of BAY 61-3606, its mechanism of action, and its applications in oncology research. We consolidate key quantitative data, detail experimental protocols, and visualize the complex signaling pathways influenced by this inhibitor.
Introduction
Spleen Tyrosine Kinase (Syk) is a critical mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors and Fc receptors.[5][6] Its role in hematopoietic cell signaling is well-established, but emerging evidence highlights its involvement in the pathophysiology of non-hematopoietic cancers as well.[5] BAY 61-3606, an orally available, ATP-competitive inhibitor, was initially developed to target Syk's function in immune responses.[4][7] However, subsequent research has unveiled its broader anti-neoplastic activities, often independent of its Syk inhibitory function, making it a valuable pharmacological tool for investigating cancer cell biology and developing novel therapeutic strategies.[3]
Mechanism of Action
BAY 61-3606 exhibits a multi-faceted mechanism of action in cancer cells, primarily centered on the induction of apoptosis and inhibition of pro-survival signaling pathways.
Sensitization to TRAIL-Induced Apoptosis
A primary application of BAY 61-3606 in cancer research is its ability to sensitize resistant cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][3][8] This sensitization is predominantly achieved through the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[2][3][9]
BAY 61-3606 mediates Mcl-1 downregulation through a dual mechanism:
-
Transcriptional Repression: It inhibits Cyclin-Dependent Kinase 9 (CDK9), leading to reduced phosphorylation of RNA Polymerase II and subsequent suppression of Mcl-1 gene transcription.[2][3]
-
Post-Translational Degradation: It promotes the ubiquitin/proteasome-dependent degradation of the Mcl-1 protein.[2][3]
Importantly, this effect on Mcl-1 and sensitization to TRAIL can be independent of Syk inhibition.[3]
Inhibition of Pro-Survival Signaling Pathways
BAY 61-3606 has been shown to modulate several key signaling pathways that are often dysregulated in cancer:
-
Syk Signaling: As a potent Syk inhibitor, BAY 61-3606 effectively blocks Syk phosphorylation.[10]
-
PI3K/Akt Pathway: It can inhibit the phosphorylation of Akt, a central node in cell survival and proliferation.[10]
-
NF-κB Pathway: BAY 61-3606 can suppress the activation of the NF-κB pathway, which is involved in inflammation and cell survival.[10][11][12] In some contexts, it can downregulate pro-inflammatory NF-κB.[13]
-
JAK/STAT Pathway: Inhibition of the JAK/STAT signaling cascade has also been observed.[10]
-
ERK Pathway: The inhibitor can reduce the phosphorylation of ERK1/2.[1][10]
Quantitative Data
The following tables summarize the key quantitative data for BAY 61-3606 from various studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Value | Reference |
| Syk | Ki | 7.5 nM | [1] |
| Syk | IC50 | 10 nM | [1] |
| CDK9 | IC50 | 37 nM | |
| MAP4K2 | IC50 | 11.3 nM | [4] |
Table 2: In Vitro Cellular Activity (IC50)
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Growth Inhibition | 0.007394 µM | |
| EoL-1 | Eosinophilic Leukemia | Growth Inhibition | 0.33275 µM | |
| NALM-6 | Acute Lymphoblastic Leukemia | Growth Inhibition | 0.41739 µM | |
| RPMI-8226 | Multiple Myeloma | Cell Viability (48h) | Not explicitly stated, but dose-dependent inhibition observed | [14] |
| NCI-H929 | Multiple Myeloma | Cell Viability (48h) | Not explicitly stated, but dose-dependent inhibition observed | [14] |
| Primary CD138+ Cells | Multiple Myeloma | Cell Viability (48h) | 1.295 µM | [14] |
Experimental Protocols
This section provides an overview of common experimental protocols used to study the effects of BAY 61-3606.
Cell Viability and Apoptosis Assays
-
Cell Viability Assay (e.g., CellTiter-Glo):
-
Seed cancer cells in 96-well plates.
-
Treat cells with varying concentrations of BAY 61-3606 (e.g., 2.5 µM, 5 µM) with or without TRAIL (e.g., 50 ng/ml) for 24-72 hours.[8][14]
-
Add CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure luminescence to determine the relative number of viable cells.[8]
-
-
Caspase Activity Assay:
-
Annexin V/PI Staining for Apoptosis:
-
Treat cells with desired concentrations of BAY 61-3606 (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) for 48 hours.[14]
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[14]
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
-
Western Blot Analysis
-
Treat cells with BAY 61-3606 for the desired time and concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 30 µg of protein extract by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Mcl-1, p-Syk, p-Akt, p-ERK, cleaved PARP).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Breast Cancer Model:
-
Implant MCF-7 cells subcutaneously into the hind limb of female BALB/c nude mice.[3]
-
When tumors reach a volume of approximately 100 mm³, randomize mice into treatment groups.[3][15]
-
Administer BAY 61-3606 (e.g., 50 mg/kg) and/or TRAIL (e.g., 10 mg/kg) via intraperitoneal injection twice a week.[15]
-
At the end of the study, excise tumors for further analysis (e.g., Western blotting for Mcl-1).[3][15]
-
-
Multiple Myeloma Model:
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BAY 61-3606.
Caption: BAY 61-3606 sensitizes cells to TRAIL-induced apoptosis by inhibiting Mcl-1.
Caption: BAY 61-3606 inhibits multiple pro-survival signaling pathways in cancer cells.
Caption: A typical experimental workflow for in vivo xenograft studies with BAY 61-3606.
Conclusion and Future Directions
BAY 61-3606 is a versatile and potent small molecule inhibitor with significant applications in cancer research. Its ability to sensitize cancer cells to TRAIL-induced apoptosis, primarily through the Syk-independent downregulation of Mcl-1 via CDK9 inhibition, presents a compelling rationale for its use in combination therapies.[2][3][8][9] Furthermore, its inhibitory effects on multiple pro-survival signaling pathways, including Syk, PI3K/Akt, NF-κB, and JAK/STAT, underscore its potential as a multi-targeted agent.[10]
Future research should continue to explore the full spectrum of BAY 61-3606's targets and its efficacy in a wider range of cancer types, particularly those characterized by Mcl-1 overexpression or dysregulated Syk signaling. Elucidating the precise molecular determinants of sensitivity to BAY 61-3606 will be crucial for identifying patient populations most likely to benefit from therapeutic strategies incorporating this or similar inhibitors. The detailed protocols and consolidated data within this guide are intended to facilitate such investigations and accelerate the translation of these promising preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 6. apexbt.com [apexbt.com]
- 7. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. THE SYK INHIBITRO BAY 61-3606 DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of BAY 61-3606, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAY 61-3606, CDKi, and sodium butyrate treatments alter gene expression in human vestibular schwannomas and cause cell death in vitro - ecancer [ecancer.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Structure and Activity of BAY R3401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of BAY R3401, an orally active inhibitor of glycogen phosphorylase, intended for an audience of researchers, scientists, and professionals in the field of drug development. The content covers its chemical properties, mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols.
Core Structure and Physicochemical Properties
This compound is a racemic prodrug with the chemical name 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester. Its core structure is a dihydropyridine derivative.
| Property | Value | Source |
| CAS Number | 100276-03-7 | [1] |
| Molecular Formula | C20H22ClNO4 | [2] |
| Molecular Weight | 375.85 g/mol | [2] |
| Appearance | White solid | [1] |
| Solubility | DMSO: 15 mg/mL | [1] |
| Storage | 2-8°C, protect from light | [1] |
Mechanism of Action: Prodrug Activation and Glycogen Phosphorylase Inhibition
This compound functions as a prodrug, meaning it is administered in an inactive form and is then metabolized in the body into its active form, BAY W1807. This metabolic conversion is a critical step for its therapeutic activity.
Prodrug Activation Pathway
The activation of this compound to BAY W1807 involves an oxidative process, a common metabolic pathway for 1,4-dihydropyridine compounds. This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a key isoform in the oxidation of dihydropyridines to their corresponding pyridine derivatives[1][3][4]. The process can be described as an oxidative ring-opening or dehydrogenation of the dihydropyridine ring to form the active pyridine metabolite, BAY W1807[5][6].
Inhibition of Glycogen Phosphorylase
The active metabolite, BAY W1807, is a potent allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis[5]. GP exists in two main forms: the generally inactive glycogen phosphorylase b (GPb) and the active glycogen phosphorylase a (GPa). BAY W1807 binds to the allosteric site of GP, inducing a conformational change that favors the inactive T-state of the enzyme, thereby preventing the breakdown of glycogen into glucose-1-phosphate[5]. This inhibition of hepatic glycogenolysis leads to a reduction in glucose output from the liver, making it a therapeutic target for type 2 diabetes[5][6].
Signaling Pathways
The regulation of glycogen phosphorylase is a complex process involving hormonal and allosteric signals. This compound, through its active metabolite, intervenes in these pathways.
Hormonal Regulation of Glycogen Phosphorylase
Glucagon and epinephrine stimulate glycogenolysis by activating a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. Conversely, insulin promotes the dephosphorylation and inactivation of the enzyme.
Quantitative Data
The inhibitory potency of this compound and its active metabolite BAY W1807 has been quantified in various studies.
| Compound | Parameter | Value | Cell Line/Enzyme | Source |
| This compound | IC50 | 27.06 µM | HL-7702 (human liver cells) | [2] |
| IC50 | 52.83 µM | HepG2 (human liver cancer cells) | [2] | |
| BAY W1807 | Ki | 1.6 nM | Glycogen Phosphorylase b | [5] |
| Ki | 10.8 nM | Glycogen Phosphorylase a (-AMP) | [5] | |
| Ki | 19.4 µM | Glycogen Phosphorylase a (+1 mM AMP) | [5] |
Experimental Protocols
Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is a common method for determining the inhibitory activity of compounds against glycogen phosphorylase. The assay measures the amount of inorganic phosphate released from glucose-1-phosphate in the direction of glycogen synthesis.
Materials:
-
Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate
-
Glycogen
-
Test compound (e.g., this compound or BAY W1807) dissolved in DMSO
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, glucose-1-phosphate, and glycogen in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding GPa to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the released inorganic phosphate by adding a malachite green-based colorimetric reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols for BAY R3401 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY R3401 is a potent and selective inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis. As a prodrug, this compound is converted to its active metabolite, BAY U6751, which contains the active S-enantiomer, BAY W1807. This active form allosterically inhibits glycogen phosphorylase, thereby reducing the breakdown of glycogen to glucose-1-phosphate. This mechanism of action makes this compound a compound of interest for research in metabolic disorders, particularly type 2 diabetes, where excessive hepatic glucose production is a key pathological feature.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its active metabolites on glycogen phosphorylase.
Data Presentation
The inhibitory activity of this compound has been quantified in cell-based assays, demonstrating its efficacy in inhibiting glycogenolysis.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HL-7702 | Glycogenolysis Inhibition | 27.06 |
| This compound | HepG2 | Glycogenolysis Inhibition | 52.83 |
Signaling Pathway
The breakdown of glycogen, or glycogenolysis, is a critical pathway for maintaining glucose homeostasis. It is primarily regulated by the enzymatic activity of glycogen phosphorylase. The signaling cascade leading to the activation of glycogen phosphorylase is initiated by hormones such as glucagon and epinephrine.
Experimental Protocols
In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)
This protocol is designed to measure the inhibitory effect of this compound's active metabolite (BAY U6751) on purified glycogen phosphorylase a. The assay measures the amount of inorganic phosphate produced from glucose-1-phosphate.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
Glycogen (from rabbit liver)
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
BAY U6751 (or other test compounds) dissolved in DMSO
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂.
-
Prepare a stock solution of rabbit muscle glycogen phosphorylase a (GPa) at a concentration of 0.38 U/mL in the HEPES buffer.
-
Prepare a substrate solution containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen in the HEPES buffer.
-
Prepare serial dilutions of BAY U6751 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of the GPa solution.
-
Add 10 µL of the BAY U6751 dilutions (or DMSO for control wells) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 45 µL of the substrate solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 130 µL of BIOMOL® Green reagent to each well.
-
Incubate for 20-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of BAY U6751 compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Glycogenolysis Inhibition Assay
This protocol is designed to measure the effect of this compound on glycogenolysis in a cellular context using liver-derived cell lines such as HepG2 or HL-7702.
Materials:
-
HepG2 or HL-7702 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glucose-free culture medium
-
Hormone to stimulate glycogenolysis (e.g., glucagon or forskolin)
-
This compound dissolved in DMSO
-
Glycogen assay kit (e.g., colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Culture and Glycogen Loading:
-
Seed HepG2 or HL-7702 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
To load the cells with glycogen, incubate them in a high-glucose medium (e.g., 25 mM glucose) for 24 hours.
-
-
Inhibitor Treatment and Glycogenolysis Stimulation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with varying concentrations of this compound in a glucose-free medium for 1-2 hours.
-
Stimulate glycogenolysis by adding a stimulating agent (e.g., 100 nM glucagon or 10 µM forskolin) to the wells and incubate for an appropriate time (e.g., 30-60 minutes).
-
-
Measurement of Glycogen Content:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the glycogen assay kit.
-
Determine the glycogen content in the cell lysates according to the manufacturer's instructions of the chosen glycogen assay kit. This typically involves the enzymatic conversion of glycogen to glucose, which is then measured colorimetrically or fluorometrically.
-
-
Data Analysis:
-
Calculate the percentage of glycogenolysis inhibition for each concentration of this compound relative to the stimulated control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound as a glycogen phosphorylase inhibitor. The enzyme-based assay allows for the direct assessment of the inhibitory potency of the active metabolite, while the cell-based assay provides insights into the compound's efficacy in a more physiologically relevant context. These assays are essential tools for researchers in drug discovery and metabolic disease research.
Application Notes and Protocols: BAY 61-3606 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 61-3606 is a potent, ATP-competitive, and reversible small molecule inhibitor primarily targeting Spleen Tyrosine Kinase (Syk).[1][2][3][4] Initially developed for allergy and asthma research, its application has expanded into oncology and neuroinflammation due to its diverse cellular effects.[4][5] These notes provide a comprehensive overview of BAY 61-3606, including its mechanism of action, effective concentrations in various cell-based assays, and detailed experimental protocols for its application.
Mechanism of Action
BAY 61-3606 exhibits a dual mechanism of action that contributes to its broad biological activities.
1.1 Inhibition of Spleen Tyrosine Kinase (Syk)
The primary mechanism of BAY 61-3606 is the potent and highly selective inhibition of Syk, a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells.[1] Syk plays a vital role downstream of immunoreceptors, including B cell receptors (BCR) and Fc receptors (FcR).[1][6] Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to the activation of multiple downstream signaling pathways such as the PLCγ, PI3K/Akt, and MAPK/ERK pathways. These pathways regulate cellular responses like proliferation, degranulation, and cytokine production.[7] BAY 61-3606 effectively blocks these processes by inhibiting Syk's catalytic activity.[6]
1.2 Off-Target Inhibition of CDK9 and Mcl-1 Downregulation
Interestingly, several studies have revealed a critical Syk-independent mechanism of BAY 61-3606, particularly in cancer cells.[1][8] BAY 61-3606 also inhibits Cyclin-Dependent Kinase 9 (CDK9).[9][10] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. By inhibiting CDK9, BAY 61-3606 prevents the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[9][10] The resulting downregulation of Mcl-1 sensitizes cancer cells to apoptosis induced by agents like TRAIL (TNF-Related Apoptosis-Inducing Ligand).[8][9] Additionally, BAY 61-3606 can promote the ubiquitin-dependent degradation of Mcl-1 protein by inhibiting ERK activity.[8][9]
Data Presentation: Potency and Cellular Activity
The following tables summarize the quantitative data for BAY 61-3606 activity from in vitro kinase assays and cell-based functional assays.
Table 1: In Vitro Kinase Inhibitory Activity of BAY 61-3606
| Target Kinase | Assay Type | Potency Value | Citation(s) |
| Syk | Ki | 7.5 nM | [1][2][3] |
| Syk | IC₅₀ | 10 nM | [2][4] |
| CDK9 | IC₅₀ | 37 nM | [1][9][10] |
| Lyn, Fyn, Src, Itk, Btk | IC₅₀ | > 4.7 µM | [1][3] |
Table 2: Effective Concentrations of BAY 61-3606 in Cell-Based Assays
| Cell Line / Cell Type | Assay | Endpoint / Effect | IC₅₀ / Effective Conc. | Citation(s) |
| RBL-2H3 (Rat Basophil) | Degranulation | Hexosaminidase Release | 46 nM | [3][6] |
| Rat Peritoneal Mast Cells | Degranulation | Serotonin Release | 17 nM | [3][6] |
| Human Monocytes | Respiratory Burst | Superoxide Production | 12 nM | [6] |
| Ramos (Human B-cell) | Calcium Flux | BCR-stimulated Ca²⁺ increase | 81 nM | [6] |
| Mouse Splenic B-cells | Proliferation | BCR-induced proliferation | 58 nM | [6] |
| MV-4-11 (AML) | Cell Viability | Growth Inhibition | 7.4 nM | [1] |
| MCF-7 (Breast Cancer) | Apoptosis Sensitization | Combination with TRAIL | 2.5 - 5 µM | [9][10] |
| SH-SY5Y (Neuroblastoma) | Cell Viability | Growth Inhibition | 0.01 - 10 µM | [2] |
| Multiple Myeloma lines | Cell Viability | Growth Inhibition | As low as 10 nM | [11] |
| Microglia (in vitro) | Anti-inflammatory | Mincle/Syk/NF-κB inhibition | 2 µM | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of BAY 61-3606 on cell proliferation/viability using an ATP-based assay like CellTiter-Glo®.[9][12]
Materials:
-
Cells of interest (e.g., MV-4-11, MCF-7)
-
Complete cell culture medium
-
BAY 61-3606 (powder or stock solution)
-
DMSO (cell culture grade)
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Reagent Preparation:
-
BAY 61-3606 Stock Solution: Prepare a 10 mM stock solution of BAY 61-3606 in DMSO. Aliquot and store at -20°C for up to 3 months.[13]
-
CellTiter-Glo® Reagent: Prepare according to the manufacturer's protocol just before use. Equilibrate to room temperature.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium. Incubate overnight to allow attachment.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of BAY 61-3606 in complete medium from the stock solution. Start with a high concentration (e.g., 100 µM) to generate a full dose-response curve. Remember to prepare a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of prepared CellTiter-Glo® reagent to each well.
-
Mix contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence from "medium only" background wells.
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log concentration of BAY 61-3606.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis for Protein Expression/Phosphorylation
This protocol is used to detect changes in the expression or phosphorylation status of target proteins (e.g., Mcl-1, p-Syk, cleaved PARP) following treatment with BAY 61-3606.[9][12][14]
Materials:
-
Cells and culture reagents
-
BAY 61-3606
-
6-well plates
-
Cell scraper
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Syk, anti-Syk, anti-Mcl-1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of BAY 61-3606 (e.g., 2.5 µM) for the specified time (e.g., 6 hours).[9][10] Include a vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies apoptosis (early and late stages) and necrosis in cells treated with BAY 61-3606 using flow cytometry.[15]
Materials:
-
Cells and culture reagents
-
BAY 61-3606
-
Annexin V-FITC/PI Apoptosis Detection Kit (or similar kit with different fluorophores)
-
1X Binding Buffer (typically provided in the kit)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with desired concentrations of BAY 61-3606 (e.g., 2.5, 5, 10 µM) for an appropriate duration (e.g., 48 hours).[15] Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS and pellet again.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of Q2 and Q4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 61-3606|Syk inhibitor|cas 648903-57-5|DC Chemicals [dcchemicals.com]
- 4. BAY 61-3606 ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. ashpublications.org [ashpublications.org]
- 12. oncotarget.com [oncotarget.com]
- 13. BAY 61-3606 ≥97% (HPLC), solid, Syk inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 14. THE SYK INHIBITRO BAY 61-3606 DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]
- 15. tandfonline.com [tandfonline.com]
Application Notes: Analysis of Syk Inhibition by R406 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in hematopoietic cells.[1][2] It is a key mediator in the signaling pathways of various cell surface receptors, including the B-cell receptor (BCR). Upon receptor activation, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes phosphorylated, initiating a cascade of downstream signaling events that regulate cellular responses such as proliferation, differentiation, and inflammation. Given its central role in these processes, Syk has emerged as a critical therapeutic target for various autoimmune diseases and hematological malignancies.
R406 is a potent and selective inhibitor of Syk kinase activity.[3][4][5] It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of Syk and its downstream substrates.[4] Fostamatinib (R788) is the orally available prodrug of R406.[5] This document provides a detailed protocol for performing a western blot analysis to evaluate the inhibitory effect of R406 on Syk phosphorylation (pSyk) in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Syk signaling pathway upon B-cell receptor (BCR) engagement and the experimental workflow for assessing the inhibitory activity of R406 on Syk phosphorylation.
Quantitative Data Summary
The inhibitory activity of R406 on Syk has been quantified in various assays. The following table summarizes key potency values.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| In vitro Kinase Assay | Cell-free | IC50 | 41 nM | [3][4][5] |
| Cellular Assay (Syk) | Human Ramos cells | IC50 | 0.267 µM | [5][6] |
| Cellular Assay (FcεRI) | Primary human mast cells | EC50 | 56 nM | [7] |
| Ex vivo Assay | Human basophils | IC50 | 1.06 µM | [8] |
Experimental Protocol: Western Blot for pSyk Inhibition by R406
This protocol is designed for assessing the inhibition of anti-IgM-induced Syk phosphorylation in Ramos cells by R406.
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma) cells
-
Inhibitor: R406 (prepare stock solution in DMSO)
-
Stimulant: Anti-human IgM, F(ab')2 fragment specific
-
Lysis Buffer: RIPA buffer or NP-40 cell lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, and associated equipment
-
Membrane Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Syk (Tyr525/526) antibody
-
Rabbit or mouse anti-total Syk antibody
-
Mouse anti-β-actin or other loading control antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
-
Other Reagents: DMSO (vehicle control), PBS
Procedure
-
Cell Culture and Treatment: a. Culture Ramos cells in appropriate media and conditions to a density of approximately 1-2 x 10^6 cells/mL. b. Pre-treat cells with varying concentrations of R406 (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 30-60 minutes at 37°C.[5]
-
Cell Stimulation: a. Stimulate the cells with anti-human IgM (e.g., 10-20 µg/mL) for 5 minutes at 37°C to induce Syk phosphorylation.[2][10] Include an unstimulated control group.
-
Cell Lysis: a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by resuspending the pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9] d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: a. Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Membrane Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9][11]
-
Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pSyk, anti-total Syk, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][12] Recommended dilutions should be optimized, but a starting point of 1:1000 is common.[2] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection and Analysis: a. Add the ECL detection substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the pSyk signal to the total Syk signal, and then normalize to the loading control (β-actin) to determine the relative change in Syk phosphorylation across different treatment conditions.
References
- 1. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BAY 61-3606 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BAY 61-3606, a selective spleen tyrosine kinase (Syk) inhibitor, in various mouse models. The included information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of BAY 61-3606.
Summary of In Vivo Dosing Parameters
The following tables summarize the quantitative data for BAY 61-3606 dosing in different mouse models based on published studies.
Table 1: BAY 61-3606 Dosing in Traumatic Brain Injury (TBI) Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6 | [1] |
| Disease Model | Controlled Cortical Impact (CCI) | [1] |
| BAY 61-3606 Dose | 3 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Schedule | Daily for 7 days post-TBI | [1] |
| Vehicle | Not specified | |
| Key Endpoints | Neurological severity scoring, Morris water maze, analysis of inflammatory markers (TNF-α, IL-1β, IL-6), Western blot for Mincle/Syk/NF-κB pathway proteins. | [1] |
Table 2: BAY 61-3606 Dosing in Breast Cancer Xenograft Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | BALB/c nude mice | [2][3] |
| Cell Line | MCF-7 (human breast adenocarcinoma) | [2][3] |
| Disease Model | Subcutaneous xenograft | [2][3][4] |
| BAY 61-3606 Dose | 50 mg/kg | [2][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][3] |
| Dosing Schedule | Twice a week for two weeks | [2][3] |
| Vehicle | Not specified | |
| Key Endpoints | Tumor volume measurement, Western blot for Mcl-1 expression in tumor tissue. | [3] |
Table 3: BAY 61-3606 Dosing in Passive Cutaneous Anaphylaxis (PCA) Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | BALB/c | [5] |
| Disease Model | IgE-mediated passive cutaneous anaphylaxis | [5] |
| BAY 61-3606 Dose | Not explicitly stated for mice, but 3 mg/kg was effective in rats via oral administration. | [6] |
| Administration Route | Oral (p.o.) | [6] |
| Dosing Schedule | Single dose prior to antigen challenge | [6] |
| Vehicle | Not specified | |
| Key Endpoints | Ear swelling, Evans blue dye extravasation. | [5] |
Signaling Pathways and Experimental Workflows
Mincle/Syk/NF-κB Signaling Pathway in Microglia
BAY 61-3606 has been shown to attenuate neuroinflammation by inhibiting the Mincle/Syk/NF-κB signaling pathway in microglia following traumatic brain injury.[1]
Caption: Mincle/Syk/NF-κB signaling pathway inhibition by BAY 61-3606.
Downregulation of Mcl-1 by BAY 61-3606 in Breast Cancer Cells
In breast cancer cells, BAY 61-3606 can sensitize cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1, a process that can be independent of Syk inhibition and may involve the inhibition of Cyclin-Dependent Kinase 9 (CDK9).
Caption: Downregulation of Mcl-1 by BAY 61-3606 leading to apoptosis.
Experimental Protocols
Protocol 1: Traumatic Brain Injury (TBI) Mouse Model
Objective: To evaluate the neuroprotective effects of BAY 61-3606 in a mouse model of TBI.
Materials:
-
C57BL/6 mice (male, 8-12 weeks old)
-
BAY 61-3606
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Controlled Cortical Impact (CCI) device
-
Stereotaxic frame
-
Surgical tools
-
Suture materials
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance) and place it in a stereotaxic frame.[7] Maintain body temperature at 37°C using a warming pad.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura intact.[7]
-
-
Controlled Cortical Impact:
-
Position the CCI device impactor tip perpendicular to the dural surface.
-
Set the impact parameters. For a moderate injury, typical parameters are: impact velocity of 3 m/s, deformation depth of 1 mm, and a dwell time of 150 ms.[8] These parameters should be optimized for the specific study goals.
-
Induce the cortical impact.
-
-
Post-operative Care:
-
Close the scalp incision with sutures.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
BAY 61-3606 Administration:
-
Prepare a solution of BAY 61-3606 in a suitable vehicle.
-
Administer BAY 61-3606 at a dose of 3 mg/kg via intraperitoneal injection daily for 7 days, starting shortly after TBI induction.[1]
-
-
Endpoint Analysis:
-
Neurological Function: Assess neurological deficits daily using a neurological severity score (NSS).[1] Perform behavioral tests such as the Morris water maze to evaluate cognitive function.[1]
-
Histology and Immunohistochemistry: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., H&E staining to assess lesion volume) and immunohistochemistry to detect markers of inflammation and neuronal injury.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and to analyze the Mincle/Syk/NF-κB signaling pathway by Western blotting.[1]
-
Protocol 2: Breast Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of BAY 61-3606 in a human breast cancer xenograft model.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (as MCF-7 cells are estrogen-dependent)
-
BAY 61-3606
-
Sterile saline or other appropriate vehicle
-
Calipers
-
Syringes and needles
Procedure:
-
Estrogen Pellet Implantation: One week prior to cell injection, subcutaneously implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) in the dorsal neck region of each mouse. This is crucial for the growth of estrogen-receptor-positive MCF-7 tumors.
-
Cell Preparation and Injection:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[4][9] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
BAY 61-3606 Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer BAY 61-3606 at a dose of 50 mg/kg via intraperitoneal injection twice a week for two weeks.[2][3] The control group should receive vehicle injections on the same schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor tissue for Western blot analysis to determine the expression levels of Mcl-1 and other relevant proteins.[3]
-
Another portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis.
-
Protocol 3: Passive Cutaneous Anaphylaxis (PCA) Mouse Model
Objective: To determine the effect of BAY 61-3606 on IgE-mediated allergic reactions.
Materials:
-
BALB/c mice
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
BAY 61-3606
-
Formamide
-
Spectrophotometer
-
Micrometer
Procedure:
-
Sensitization:
-
Inject each mouse intradermally in the pinna of one ear with anti-DNP-IgE (e.g., 50 ng in 20 µL of sterile saline).[5] The contralateral ear can be injected with saline as a control.
-
-
BAY 61-3606 Administration:
-
24 hours after sensitization, administer BAY 61-3606 orally (p.o.) at the desired dose (e.g., based on rat data, a dose of 3-10 mg/kg could be explored).[6] The control group receives the vehicle.
-
-
Antigen Challenge:
-
One hour after drug administration, intravenously inject a solution containing DNP-HSA (e.g., 100 µg) and 1% Evans blue dye in sterile saline.[5]
-
-
Endpoint Analysis:
-
Ear Swelling: Measure the thickness of both ears with a micrometer before the antigen challenge and at various time points after (e.g., 30 minutes, 1 hour).
-
Evans Blue Extravasation:
-
30-60 minutes after the antigen challenge, euthanize the mice and dissect the ears.
-
Place each ear in a tube containing formamide (e.g., 1 mL) and incubate at 63°C overnight to extract the Evans blue dye.
-
Measure the absorbance of the formamide solution at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue.[10]
-
-
References
- 1. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Controlled cortical impact (CCI) TBI model of the mouse [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Strategies for Matrigel Experiment Applications [absin.net]
- 10. Passive cutaneous anaphylaxis (PCA) test and ear swelling response in mice [bio-protocol.org]
BAY R3401 solubility in DMSO for stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY R3401 is a potent inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis. By blocking the breakdown of glycogen into glucose-1-phosphate, this compound serves as a valuable tool for studying cellular energy metabolism and investigating the therapeutic potential of targeting glycogenolysis in various diseases, including type 2 diabetes and certain cancers. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays to assess its inhibitory effect on glycogen phosphorylase activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 15 mg/mL | [1] |
| Molecular Weight | 375.85 g/mol | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 375.85 g/mol * 1000 mg/g = 3.76 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to two weeks.
-
Protocol 2: Cell-Based Glycogen Phosphorylase Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on glycogen phosphorylase activity in a cell-based assay using a commercially available colorimetric assay kit. This protocol is adapted for use with HepG2 cells, a human liver cancer cell line commonly used for metabolic studies.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Glycogen Phosphorylase Assay Kit (Colorimetric)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
-
Cell lysis buffer (provided in the assay kit or a suitable alternative)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 200 µL of ice-cold Assay Buffer (from the kit) to each well.
-
Keep the plate on ice for 15 minutes to allow for cell lysis.
-
-
Lysate Collection:
-
Centrifuge the plate at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the clear supernatant (cell lysate) to a new 96-well plate.
-
-
Glycogen Phosphorylase Activity Measurement:
-
Follow the instructions provided with the Glycogen Phosphorylase Assay Kit. This typically involves adding a reaction mix containing the substrate (glycogen) and other necessary reagents to the cell lysates.
-
The assay measures the amount of glucose-1-phosphate produced, which is then used in a series of reactions to generate a colored product.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance from the absorbance of each sample.
-
Calculate the percentage of glycogen phosphorylase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Glycogenolysis Inhibition by this compound
The following diagram illustrates the signaling pathway of hormonally stimulated glycogenolysis and the point of inhibition by this compound. Under conditions of low blood glucose, glucagon (in the liver) or during a "fight or flight" response, epinephrine (in liver and muscle) binds to G-protein coupled receptors. This activates a signaling cascade that ultimately leads to the activation of glycogen phosphorylase, which breaks down glycogen into glucose-1-phosphate. This compound directly inhibits the activity of glycogen phosphorylase.
Caption: Hormonal activation of glycogenolysis and inhibition by this compound.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines the general workflow for testing the efficacy of this compound in a cell-based assay.
Caption: Workflow for assessing this compound activity in a cell-based assay.
References
Application Notes and Protocols: Utilizing BAY 61-3606 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), Alzheimer's disease (AD), Parkinson's disease (PD), and stroke. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of the neuroinflammatory response. Their activation can lead to the release of pro-inflammatory cytokines and other neurotoxic molecules, contributing to neuronal damage and disease progression. Spleen tyrosine kinase (Syk) has emerged as a crucial regulator of intracellular signaling pathways that govern microglial activation and subsequent inflammatory responses.[1][2]
BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Syk kinase with a Ki of 7.5 nM and an IC50 of 10 nM.[3][4] It has been demonstrated to effectively attenuate neuroinflammation and improve neurological outcomes in various preclinical models by modulating microglial activity.[1][5] These application notes provide a comprehensive overview of the use of BAY 61-3606 in neuroinflammation studies, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
BAY 61-3606 exerts its anti-inflammatory effects primarily by inhibiting the phosphorylation of Syk, a key downstream signaling molecule for various immunoreceptors expressed on microglia, such as the macrophage-inducible C-type lectin (Mincle).[5] Inhibition of Syk disrupts the activation of downstream signaling cascades, most notably the nuclear factor kappa B (NF-κB) pathway, which is a master regulator of pro-inflammatory gene expression.[5][6] By blocking this pathway, BAY 61-3606 suppresses the production and release of pro-inflammatory cytokines and mediators, while promoting a shift towards an anti-inflammatory microglial phenotype.[5]
Signaling Pathway Diagram
Caption: BAY 61-3606 inhibits Syk phosphorylation, blocking downstream NF-κB signaling and reducing pro-inflammatory cytokine production.
Data Presentation
The following tables summarize the quantitative effects of BAY 61-3606 observed in various neuroinflammation models.
Table 1: In Vitro Effects of BAY 61-3606 on Microglial Activation
| Model System | Treatment | Concentration | Outcome Measure | Result | Citation |
| Primary Microglia (CCE-induced) | BAY 61-3606 | 2 µM | Mincle, p-Syk, p-NF-κB protein levels | Attenuated CCE-induced upregulation | [5] |
| Primary Microglia (CCE-induced) | BAY 61-3606 | 2 µM | Pro-inflammatory factor mRNA (CD86, TNF-α, IL-6, iNOS, IL-1β) | Significantly suppressed expression | [5] |
| Primary Microglia (CCE-induced) | BAY 61-3606 | 2 µM | Anti-inflammatory factor mRNA (CD206, Arg1, IL-10) | Promoted expression | [5] |
| BV2 Microglial Cells (LPS-induced) | BAY 61-3606 | 10 nM, 100 nM | Syk, Iba-1, TNF-α, IL-1β protein levels | Dose-dependent decrease | [1] |
| BV2 Microglial Cells (LPS-induced) | BAY 61-3606 | 10 nM, 100 nM | TNF-α, IL-1β, IL-6 mRNA expression | Reduced expression | [1] |
| Primary Neuron-Glia Cultures (LPS-induced) | BAY 61-3606 | 1 µM | Neuronal loss | Completely prevented | [7][8] |
| Primary Neuron-Glia Cultures (LPS-induced) | BAY 61-3606 | 1 µM | IL-6 release | Reduced by ~45% | [7] |
| Primary Neuron-Glia Cultures (LPS-induced) | BAY 61-3606 | 1 µM | TNF-α release | Increased by ~80% | [9] |
Table 2: In Vivo Effects of BAY 61-3606 on Neuroinflammation and Neurological Function
| Animal Model | Treatment | Dosage | Administration Route | Outcome Measure | Result | Citation |
| Traumatic Brain Injury (TBI) Mice | BAY 61-3606 | 3 mg/kg | Intraperitoneal injection | Pro-inflammatory factor mRNA (CD86, TNF-α, IL-6, iNOS, IL-1β) in brain tissue | Significantly suppressed expression | [5] |
| Traumatic Brain Injury (TBI) Mice | BAY 61-3606 | 3 mg/kg | Intraperitoneal injection | Anti-inflammatory factor mRNA (CD206, Arg1, IL-10) in brain tissue | Promoted expression | [5] |
| Traumatic Brain Injury (TBI) Mice | BAY 61-3606 | 3 mg/kg | Intraperitoneal injection | Neurological function (mNSS and Morris water maze) | Improved neurological deficits | [5][10] |
| LPS-Induced Neurodegeneration Mice | BAY 61-3606 | Not specified | Intraperitoneal injection | Syk, Iba-1, TNF-α expression in cortex and hippocampus | Mitigated expression | [1] |
| LPS-Induced Neurodegeneration Mice | BAY 61-3606 | Not specified | Intraperitoneal injection | Synaptic markers (SNAP25, Syp, PSD95) | Significantly restored | [1] |
| LPS-Induced Neurodegeneration Mice | BAY 61-3606 | Not specified | Intraperitoneal injection | Cognitive function (Y-maze, passive avoidance) | Recovered cognitive dysfunction | [1] |
| Microparticle-Induced Inflammation Mice | BAY 61-3606 | 10 mg/kg/day | Oral gavage | Immune cell infiltration (neutrophils, eosinophils, M2 macrophages) | Markedly reduced | [11] |
| Microparticle-Induced Inflammation Mice | BAY 61-3606 | 10 mg/kg/day | Oral gavage | Type 2 cytokine mRNA (IL-4, IL-5, IL-13) | Decreased expression | [11] |
Experimental Protocols
In Vitro Microglia Activation Assay
This protocol is adapted from studies investigating the effect of BAY 61-3606 on primary microglia or BV2 cell lines.[1][5]
1. Cell Culture and Plating:
-
Culture primary microglia or BV2 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Plate cells at a suitable density in multi-well plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
2. Pre-treatment with BAY 61-3606:
-
Prepare stock solutions of BAY 61-3606 in DMSO and dilute to the desired final concentrations (e.g., 10 nM, 100 nM, 2 µM) in cell culture media.
-
Pre-treat the cells with the BAY 61-3606-containing media for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO) group.
3. Induction of Neuroinflammation:
-
Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Cerebral Cortex Extract (CCE) for a defined period (e.g., 24 hours).[1][5]
4. Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or cytokine arrays.
-
Cell Lysates: Lyse the cells to extract protein for Western blot analysis of key signaling molecules (e.g., total Syk, p-Syk, NF-κB, p-NF-κB, Iba-1).
-
RNA: Extract total RNA for RT-qPCR analysis to quantify the mRNA expression of pro- and anti-inflammatory genes.
Experimental Workflow Diagram
Caption: Workflow for in vitro assessment of BAY 61-3606's anti-inflammatory effects on microglia.
In Vivo Traumatic Brain Injury (TBI) Model
This protocol is based on a study that used a controlled cortical impact (CCI) model in mice to evaluate the neuroprotective effects of BAY 61-3606.[5]
1. Animal Model:
-
Use adult male mice (e.g., C57BL/6).
-
Induce TBI using a stereotaxic CCI device. Anesthetize the mice and perform a craniotomy. Impact the exposed cortex with a pneumatic piston at a defined velocity and depth. Suture the scalp and allow the animals to recover.
2. BAY 61-3606 Administration:
-
Prepare a solution of BAY 61-3606 for injection.
-
Administer BAY 61-3606 (e.g., 3 mg/kg) or vehicle via intraperitoneal injection immediately after TBI induction and continue for a specified duration (e.g., daily for 7 days).[5]
3. Behavioral and Neurological Assessment:
-
At various time points post-TBI, assess neurological function using standardized tests such as the modified Neurological Severity Score (mNSS) and cognitive function using the Morris water maze.[5][10]
4. Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by paraformaldehyde.
-
Collect brain tissue for:
-
Immunofluorescence: To visualize and quantify markers of neuroinflammation (e.g., Iba-1 for microglia), neuronal damage, and other cellular markers.
-
Western Blotting: To measure the protein levels of signaling molecules (e.g., Mincle, p-Syk, p-NF-κB) and inflammatory proteins in the brain tissue surrounding the lesion.
-
RT-qPCR: To analyze the mRNA expression of pro- and anti-inflammatory genes.
-
ELISA: To quantify the levels of inflammatory cytokines in brain homogenates.
-
In Vivo Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of BAY 61-3606 in a mouse model of traumatic brain injury.
Conclusion
BAY 61-3606 is a valuable pharmacological tool for investigating the role of Syk-mediated signaling in neuroinflammation. Its demonstrated efficacy in reducing pro-inflammatory responses in microglia and improving neurological outcomes in preclinical models highlights its potential as a therapeutic agent for a variety of neurological disorders. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute studies utilizing BAY 61-3606 to further elucidate the mechanisms of neuroinflammation and to explore novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE SYK INHIBITRO BAY 61-3606 DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]
- 7. Frontiers | Syk inhibitors protect against microglia-mediated neuronal loss in culture [frontiersin.org]
- 8. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syk inhibitors protect against microglia-mediated neuronal loss in culture [repository.cam.ac.uk]
- 10. BAY61‑3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterile particle induced inflammation is mediated by macrophages releasing IL-33 through a Bruton’s tyrosine kinase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY R3401 in Cancer Cell Apoptosis
Disclaimer: The following application notes and protocols are provided for a hypothetical compound, herein referred to as "BAY R3401-Cancer," for the purpose of illustrating its potential application in cancer research based on the mechanism of glycogen phosphorylase inhibition. The actual compound this compound is documented as a glycogen phosphorylase inhibitor for research in type 2 diabetes, and its role in inducing apoptosis in cancer cells has not been established in publicly available literature. The data presented are representative and for illustrative purposes only.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One such adaptation is the altered metabolism of glycogen. Some cancer cells exhibit an increased reliance on glycogenolysis, the breakdown of glycogen to glucose-1-phosphate, to sustain survival and growth, particularly under conditions of metabolic stress like hypoxia. Glycogen phosphorylase (GP) is the rate-limiting enzyme in this process.
"this compound-Cancer" is a potent, cell-permeable inhibitor of glycogen phosphorylase. By blocking glycogenolysis, "this compound-Cancer" disrupts a key metabolic pathway in susceptible cancer cells. This disruption leads to an accumulation of glycogen and an increase in reactive oxygen species (ROS), ultimately triggering programmed cell death through apoptosis. These notes provide an overview of its mechanism and protocols for evaluating its apoptotic effects in cancer cell lines. While some studies suggest that inhibiting glycogen metabolism can induce various forms of cell death, including necroptosis and ferroptosis, this document will focus on the induction of apoptosis.[1][2]
Mechanism of Action
"this compound-Cancer" inhibits the activity of glycogen phosphorylase, leading to a cascade of events that culminate in apoptosis. The proposed signaling pathway is as follows:
-
Inhibition of Glycogen Phosphorylase: "this compound-Cancer" enters the cell and binds to glycogen phosphorylase, inhibiting its enzymatic activity.
-
Glycogen Accumulation: The blockage of glycogenolysis leads to the accumulation of intracellular glycogen.
-
Increased Oxidative Stress: The disruption of glucose supply from glycogen impairs the pentose phosphate pathway (PPP), which is crucial for producing NADPH. A decrease in NADPH levels reduces the cell's capacity to regenerate reduced glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[2][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels induce mitochondrial dysfunction, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. This results in the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c, along with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4][5]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Hypothetical signaling pathway of apoptosis induction by "this compound-Cancer".
Data Presentation
Table 1: In Vitro Cytotoxicity of "this compound-Cancer" in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| OVCAR-3 | Ovarian Clear Cell Carcinoma | 15.2 ± 1.8 |
| 786-O | Renal Clear Cell Carcinoma | 22.5 ± 2.5 |
| MDA-MB-231 | Breast Cancer | 45.8 ± 4.1 |
| A549 | Non-Small Cell Lung Cancer | 38.4 ± 3.9 |
| PANC-1 | Pancreatic Cancer | 28.9 ± 3.2 |
| NHF | Normal Human Fibroblasts | > 100 |
Table 2: Apoptosis Induction in OVCAR-3 Cells by "this compound-Cancer"
| Treatment (24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| "this compound-Cancer" (10 µM) | 70.3 ± 4.5 | 18.9 ± 3.1 | 10.8 ± 2.4 |
| "this compound-Cancer" (25 µM) | 42.6 ± 5.1 | 35.7 ± 4.2 | 21.7 ± 3.3 |
Table 3: Modulation of Apoptosis-Related Proteins in OVCAR-3 Cells
| Treatment (24h) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 | 1.00 |
| "this compound-Cancer" (25 µM) | 0.45 ± 0.05 | 2.10 ± 0.21 | 4.50 ± 0.48 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of "this compound-Cancer" that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
"this compound-Cancer" stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of "this compound-Cancer" in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with "this compound-Cancer" for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol measures changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualized Experimental Workflow
References
- 1. Frontiers | Revisiting Glycogen in Cancer: A Conspicuous and Targetable Enabler of Malignant Transformation [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Glucose utilization via glycogen phosphorylase sustains proliferation and prevents premature senescence in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Cell Viability Assay with BAY 61-3606 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of BAY 61-3606 on cell viability. BAY 61-3606 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase involved in signal transduction in a variety of cell types.[1][2] Inhibition of Syk-mediated signaling can lead to cell cycle arrest and apoptosis, making BAY 61-3606 a compound of interest in cancer research and other therapeutic areas.[1][3][4]
BAY 61-3606 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including those from multiple myeloma, acute myeloid leukemia (AML), and breast cancer.[3][4][5] The compound primarily acts by inhibiting the phosphorylation of Syk.[4] However, it also exhibits off-target effects, such as the inhibition of CDK9, leading to the downregulation of the anti-apoptotic protein Mcl-1.[1][5][6] Furthermore, BAY 61-3606 has been observed to modulate signaling pathways such as NF-κB and JAK/STAT.[4]
This document outlines the protocols for performing cell viability assays with BAY 61-3606, presenting data in a structured format, and visualizing the key signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of BAY 61-3606 in various cancer cell lines, providing a reference for dose-range finding studies.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Growth Inhibition | 0.007394 | [1] |
| EoL-1 | Eosinophilic Leukemia | Growth Inhibition | 0.33275 | [1] |
| NALM-6 | Acute Lymphoblastic Leukemia | Growth Inhibition | 0.41739 | [1] |
| SH-SY5Y | Neuroblastoma | Cell Viability | Dose-dependent reduction | [7][8] |
| SK-N-BE | Neuroblastoma | Cell Viability | Dose-dependent reduction | [7][8] |
| DLD-1 | Colorectal Cancer | Cell Viability | Dose-dependent reduction | [9] |
| HCT-116 | Colorectal Cancer | Cell Viability | Dose-dependent reduction | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of BAY 61-3606 and the general workflow for assessing its impact on cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. ashpublications.org [ashpublications.org]
- 4. THE SYK INHIBITRO BAY 61-3606 DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]
- 5. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
Application Notes and Protocols: BAY R3401 in Combination with Chemotherapy Agents
Disclaimer: Information regarding a specific molecule designated as "BAY R3401" is not publicly available in the searched preclinical and clinical trial databases. The following application notes and protocols are based on a hypothetical mechanism of action for a novel investigational agent in combination with standard chemotherapy, designed to serve as a template for researchers, scientists, and drug development professionals.
Introduction
This compound is a hypothetical, orally bioavailable small molecule inhibitor of a critical signaling pathway implicated in tumor survival and resistance to chemotherapy. These application notes provide a framework for preclinical and clinical investigation of this compound in combination with standard-of-care chemotherapy agents. The primary objective of combination therapy is to achieve synergistic or additive anti-tumor effects, overcome chemoresistance, and potentially reduce treatment-related toxicity by allowing for dose reduction of cytotoxic agents.
Hypothetical Mechanism of Action of this compound
For the purpose of this document, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound is expected to induce apoptosis and sensitize cancer cells to the cytotoxic effects of chemotherapy.
Caption: Hypothetical mechanism of action of this compound as a PI3K inhibitor.
Preclinical Evaluation of this compound in Combination with Chemotherapy
In Vitro Synergy Assays
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with various chemotherapy agents in a panel of cancer cell lines.
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines with known alterations in the PI3K/Akt/mTOR pathway.
-
Drug Preparation: Prepare stock solutions of this compound and chemotherapy agents (e.g., paclitaxel, cisplatin, doxorubicin) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent, both alone and in combination.
-
Viability Assay: After a 72-hour incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
| Cell Line | Chemotherapy Agent | This compound IC50 (nM) | Chemo IC50 (nM) | Combination Index (CI) at ED50 |
| MCF-7 | Paclitaxel | 50 | 10 | 0.6 |
| A549 | Cisplatin | 75 | 2000 | 0.8 |
| HCT116 | Doxorubicin | 60 | 50 | 0.5 |
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy.
-
Dosing: Administer drugs according to a predetermined schedule and route (e.g., this compound via oral gavage daily, chemotherapy via intraperitoneal injection weekly).
-
Efficacy Endpoints: Measure tumor volume and body weight regularly. The primary endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples to analyze target modulation (e.g., p-Akt levels by Western blot or IHC).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| This compound (50 mg/kg) | 1000 | 33 |
| Chemotherapy (Dose X) | 800 | 47 |
| This compound + Chemo | 300 | 80 |
digraph "Experimental_Workflow_Xenograft" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; implantation [label="Tumor Cell\nImplantation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth [label="Tumor Growth\n(100-150 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization into\nTreatment Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Drug Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Tumor Volume &\nBody Weight Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Efficacy Endpoint\n(e.g., Day 21)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Pharmacodynamic\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> implantation; implantation -> growth; growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }
Caption: Workflow for in vivo xenograft studies.
Clinical Investigation of this compound in Combination with Chemotherapy
Phase I Clinical Trial Design
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard-of-care chemotherapy regimen.
Study Design: A 3+3 dose-escalation design.
Patient Population: Patients with advanced solid tumors for whom the selected chemotherapy is a standard treatment option.
Treatment Plan:
-
Patients will receive escalating doses of this compound orally once daily.
-
The chemotherapy agent will be administered at its standard dose and schedule.
-
Treatment will be administered in 21-day cycles.
Dose Escalation Cohorts (Hypothetical):
| Cohort | This compound Dose (mg, QD) | Chemotherapy Agent (Dose and Schedule) |
| 1 | 50 | Standard Dose |
| 2 | 100 | Standard Dose |
| 3 | 200 | Standard Dose |
| 4 | 300 | Standard Dose |
Endpoints:
-
Primary: Incidence of dose-limiting toxicities (DLTs).
-
Secondary: Pharmacokinetics (PK) of this compound and the chemotherapy agent, preliminary anti-tumor activity (RECIST 1.1).
Caption: Logical flow of a 3+3 Phase I dose-escalation trial.
Conclusion
The provided protocols and application notes offer a structured approach to the preclinical and clinical development of a hypothetical agent, this compound, in combination with chemotherapy. Rigorous evaluation of synergy, efficacy, and safety is paramount to successfully advancing a novel combination therapy to benefit patients with cancer. It is critical to adapt these general templates to the specific characteristics of the investigational agent and the targeted cancer types.
Application Notes and Protocols for Flow Cytometry Analysis Following BAY 61-3606 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[1] Inhibition of Syk-mediated signaling by BAY 61-3606 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of interest in oncological research.[1] Flow cytometry is an indispensable tool for elucidating the cellular responses to BAY 61-3606 treatment, allowing for the precise quantification of apoptosis, cell cycle distribution, and protein phosphorylation status at the single-cell level.
These application notes provide detailed protocols for analyzing the effects of BAY 61-3606 on cancer cells using flow cytometry. The included methodologies cover the induction of apoptosis and cell cycle arrest, staining procedures, and data acquisition.
Mechanism of Action: Signaling Pathways Affected by BAY 61-3606
BAY 61-3606 primarily exerts its effects by inhibiting the phosphorylation of Syk. This action disrupts downstream signaling cascades, including the PI3K/AKT/NF-κB and ERK pathways, which are critical for cell survival and proliferation. Interestingly, some studies suggest that BAY 61-3606 can also induce apoptosis through a Syk-independent mechanism by inhibiting Cyclin-Dependent Kinase 9 (CDK9), leading to the downregulation of the anti-apoptotic protein Mcl-1.[2][3]
Data Presentation: Quantitative Effects of BAY 61-3606
The following tables summarize the quantitative effects of BAY 61-3606 on cell cycle distribution and apoptosis in multiple myeloma and breast cancer cell lines, as determined by flow cytometry.
Table 1: Effect of BAY 61-3606 on Cell Cycle Distribution in Multiple Myeloma Cell Lines (48h Treatment) [4]
| Cell Line | BAY 61-3606 (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| RPMI-8226 | 0 (Control) | 45.3 | 35.1 | 19.6 |
| 2.5 | 38.7 | 25.4 | 35.9 | |
| 5 | 30.1 | 18.2 | 51.7 | |
| 10 | 22.5 | 12.3 | 65.2 | |
| 20 | 15.8 | 8.9 | 75.3 | |
| NCI-H929 | 0 (Control) | 52.1 | 28.4 | 19.5 |
| 2.5 | 42.6 | 20.1 | 37.3 | |
| 5 | 33.8 | 15.7 | 50.5 | |
| 10 | 25.4 | 10.2 | 64.4 | |
| 20 | 18.2 | 7.5 | 74.3 |
Table 2: Dose-Dependent Induction of Apoptosis by BAY 61-3606 in Multiple Myeloma Cell Lines (48h Treatment) [4]
| Cell Line | BAY 61-3606 (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| RPMI-8226 | 0 (Control) | 3.2 | 2.1 |
| 2.5 | 8.7 | 5.4 | |
| 5 | 15.4 | 10.8 | |
| 10 | 25.1 | 18.2 | |
| 20 | 38.6 | 25.7 | |
| NCI-H929 | 0 (Control) | 2.8 | 1.9 |
| 2.5 | 7.9 | 4.8 | |
| 5 | 14.2 | 9.5 | |
| 10 | 23.8 | 16.7 | |
| 20 | 35.1 | 23.4 |
Table 3: Effective Concentrations of BAY 61-3606 for Apoptosis Induction in MCF-7 Breast Cancer Cells [2][3]
| Treatment Duration | BAY 61-3606 Concentration (µM) | Observed Effect |
| 6 - 24 hours | 2.5 | Sensitizes cells to TRAIL-induced apoptosis |
| 24 hours | 5.0 | Induces caspase activity |
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry after treatment with BAY 61-3606.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to assess the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cells of interest (e.g., RPMI-8226, NCI-H929)
-
BAY 61-3606 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere (if applicable) or stabilize for 24 hours.
-
Treat cells with the desired concentrations of BAY 61-3606 (e.g., 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time (e.g., 48 hours).[4]
-
-
Cell Harvesting:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells) at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or equivalent channel).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and aggregates.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to further refine the single-cell population.
-
Collect at least 10,000 events for each sample.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest (e.g., RPMI-8226, NCI-H929, MCF-7)
-
BAY 61-3606 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere (if applicable) or stabilize for 24 hours.
-
Treat cells with the desired concentrations of BAY 61-3606 (e.g., 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).[4]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use logarithmic scales for both FITC (FL1) and PI (FL2/FL3) channels.
-
Gate on the cell population of interest using FSC and SSC.
-
Set up compensation and quadrants using unstained, Annexin V only, and PI only stained control cells.
-
Collect at least 10,000 events for each sample.
-
Analyze the dot plot to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
Troubleshooting & Optimization
BAY R3401 Technical Support Center: Investigating Potential Off-Target Effects in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the compound BAY R3401 and encountering questions about its potential off-target effects in kinase assays. While this compound is primarily known as a potent inhibitor of glycogen phosphorylase, understanding its selectivity profile is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a prodrug that is metabolized to its active form, BAY W1807. The primary molecular target of BAY W1807 is glycogen phosphorylase , a key enzyme in the regulation of glycogenolysis. It is not designed as a kinase inhibitor.
Q2: Why should I be concerned about off-target effects of this compound in kinase assays if it's not a kinase inhibitor?
A2: Comprehensive selectivity profiling is a critical aspect of drug discovery and preclinical research for any small molecule. Unintended interactions with kinases can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of glycogen phosphorylase when an off-target kinase is the actual cause.
-
Unexpected toxicity: Inhibition of essential kinases can lead to adverse cellular effects.
-
Polypharmacology: In some instances, off-target effects can contribute to the compound's overall therapeutic profile, but this needs to be understood and characterized.
Q3: Is there any known interaction of this compound with kinases?
A3: To date, there is no comprehensive, publicly available kinome-wide screening data for this compound or its active metabolite, BAY W1807. However, a study utilizing a photoaffinity probe derived from this compound identified potential interactions with a limited number of proteins, including fragments of Receptor tyrosine-protein kinase erbB-2 (ERBB2/HER2) and Rho-associated protein kinase 2 (ROCK2) . It is important to note that this was observed with a modified version of the compound, and further validation with standard kinase inhibition assays is required to confirm these interactions and determine their significance.
Troubleshooting Guide: Unexpected Results in Kinase-Related Experiments
If you are using this compound in your experiments and observe effects that might suggest kinase inhibition, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Inhibition of a specific kinase in an in vitro assay. | The compound may have a direct, previously uncharacterized inhibitory effect on this kinase. | - Perform a dose-response curve to determine the IC50 value. - Conduct mechanism of action studies (e.g., ATP competition assays) to understand the mode of inhibition. - Test the active metabolite, BAY W1807, in the same assay. |
| Changes in phosphorylation of a known kinase substrate in cells. | This could be an indirect effect of inhibiting glycogen phosphorylase, or a direct off-target effect on an upstream kinase. | - Verify the inhibition of glycogen phosphorylase at the concentrations used. - Use a more selective inhibitor for the suspected off-target kinase (if available) as a comparator. - Perform a western blot analysis for the phosphorylation status of the suspected upstream kinase. |
| General cellular toxicity or unexpected phenotypic changes. | The observed effects may be due to the inhibition of one or more off-target kinases crucial for cell health. | - Perform a kinome-wide selectivity screen (kinome scan) to identify potential off-target kinases. - Compare the phenotype with that of known inhibitors of suspected off-target kinases. - Conduct washout experiments to see if the phenotype is reversible. |
Experimental Protocols
General Protocol for Assessing Off-Target Kinase Activity (Kinome Scan)
A kinome scan is a broad screening assay to determine the selectivity of a compound against a large number of kinases.
-
Compound Preparation: Prepare a stock solution of this compound and/or BAY W1807 in a suitable solvent (e.g., DMSO).
-
Assay Format: Choose a suitable assay format. Common formats include:
-
Biochemical Assays: These measure the direct inhibition of purified kinase enzymes. Examples include radiometric assays (e.g., 32P- or 33P-ATP filter binding assays) or fluorescence/luminescence-based assays.
-
Binding Assays: These measure the ability of the compound to displace a known ligand from the kinase active site.
-
-
Kinase Panel Selection: Select a diverse panel of kinases representing different branches of the human kinome. Several commercial vendors offer panels of over 400 kinases.
-
Assay Execution:
-
The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel.
-
Kinase activity is measured in the presence of the compound and compared to a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
The results are often expressed as the percentage of remaining kinase activity or the percentage of inhibition.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies: For any identified hits, it is essential to perform follow-up experiments to confirm the interaction and determine the potency (IC50) of the compound against that specific kinase.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for off-target kinase screening.
Technical Support Center: Optimizing BAY 61-3606 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY 61-3606 in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent Syk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY 61-3606?
BAY 61-3606 is a potent and selective, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk) with a Ki of 7.5 nM and an IC50 of 10 nM.[1][2] By inhibiting Syk, it can block downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis.[3] It has also been shown to inhibit B cell receptor (BCR)-mediated signaling.[3]
Q2: Are there any known off-target effects of BAY 61-3606?
While highly selective for Syk, some studies have shown that BAY 61-3606 can have off-target effects. For instance, it has been found to inhibit CDK9 kinase activity with an in vitro IC50 of 37 nM.[3][4] This can lead to the downregulation of proteins like Mcl-1, independent of its Syk inhibitory activity.[4][5] It is also important to note that other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk are not significantly inhibited by BAY 61-3606 at concentrations up to 4.7 μM.[3]
Q3: What is the recommended solvent and storage condition for BAY 61-3606?
BAY 61-3606 is soluble in DMSO.[6] For example, a stock solution of 10 mg/ml in DMSO can be prepared.[6] It is recommended to aliquot the reconstituted solution and store it at -20°C.
Q4: What is a typical working concentration range for BAY 61-3606 in cell culture?
The optimal concentration of BAY 61-3606 is highly dependent on the cell line and the specific biological question being investigated. However, a general range for in vitro studies is from the low nanomolar to the low micromolar range. For example, concentrations between 0.01 µM and 10 µM have been used to assess cell viability in neuroblastoma cells.[1] In breast cancer cell lines, concentrations of 2.5 µM to 5 µM have been used to sensitize cells to TRAIL-induced apoptosis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | Cell line may have low or no Syk expression. | Confirm Syk expression in your cell line using Western Blot or qPCR. Consider using a positive control cell line known to express Syk. |
| Poor solubility or degradation of the compound. | Ensure complete dissolution in high-quality, anhydrous DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint. | |
| High levels of cytotoxicity or unexpected cell death. | Off-target effects, particularly at higher concentrations. | Perform a dose-response curve to determine the IC50 value in your cell line. Use the lowest effective concentration. Consider using another Syk inhibitor to confirm that the observed phenotype is due to Syk inhibition. |
| Solvent toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. |
Quantitative Data Summary
The following tables summarize key quantitative data for BAY 61-3606 from various studies.
Table 1: Inhibitory Activity of BAY 61-3606
| Target | Assay Type | Value |
| Syk | Cell-free assay (Ki) | 7.5 nM[3][7] |
| Syk | IC50 | 10 nM[1] |
| CDK9 | In vitro kinase assay (IC50) | 37 nM[3][4] |
| Lyn, Fyn, Src, Itk, Btk | Cell-free assay (Ki) | >4.7 µM[6] |
Table 2: Effective Concentrations of BAY 61-3606 in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| MV-4-11 | Growth inhibition | IC50 = 0.007394 µM | Inhibition of cell growth | [3] |
| SH-SY5Y (Syk-positive) & SK-N-BE (Syk-negative) | Cell viability | 0.01 - 10 µM | Dose-dependent reduction in viability | [1] |
| MCF-7 | Sensitization to TRAIL | 2.5 µM | Sensitizes cells to TRAIL-induced apoptosis | [4] |
| T47D | Mcl-1 expression | Increasing concentrations | Downregulation of Mcl-1 | [4] |
| Microglia | In vitro treatment | 2 µM | Attenuated CCE-induced Mincle/Syk/NF-κB upregulation | [8] |
Experimental Protocols
General Protocol for Assessing Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of BAY 61-3606 in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as your highest BAY 61-3606 concentration.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of BAY 61-3606 or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol for Western Blot Analysis of Syk Phosphorylation
-
Cell Treatment: Plate cells and treat with the desired concentration of BAY 61-3606 for the appropriate time. Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated Syk (p-Syk) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Inhibition of the Syk signaling pathway by BAY 61-3606.
Caption: Dual mechanism of Mcl-1 downregulation by BAY 61-3606.
Caption: General experimental workflow for studying BAY 61-3606 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
BAY R3401 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY R3401, along with troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from light and moisture. |
| In DMSO | 4°C | 2 weeks | For short-term use. |
| In DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
FAQs on Stability and Storage
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the this compound powder in dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound (Molecular Weight: 375.85 g/mol ). Vortex thoroughly to ensure the compound is fully dissolved.
Q2: Can I store this compound solutions in aqueous buffers?
A2: The stability of this compound in aqueous solutions has not been extensively reported. It is generally recommended to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution just before use. Avoid prolonged storage of aqueous solutions.
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the powder form can include discoloration or clumping. For solutions, precipitation upon thawing or visible particulates may indicate degradation or poor solubility. If you observe a significant decrease in the compound's inhibitory activity in your assays compared to previous batches, this could also be a sign of degradation.
Experimental Protocols and Troubleshooting
Glycogen Phosphorylase Inhibition Assay
This compound is a known inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis.
Experimental Workflow: Glycogen Phosphorylase Inhibition Assay
Caption: Workflow for a typical in vitro glycogen phosphorylase inhibition assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibition by this compound | Degraded compound. | Ensure proper storage conditions have been maintained. Use a fresh vial or lot of the compound. |
| Incorrect assay conditions. | Verify the pH of the buffer, enzyme concentration, and substrate concentrations. | |
| Inactive enzyme. | Test the activity of the glycogen phosphorylase with a known inhibitor as a positive control. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components in the assay wells. |
| Incomplete dissolution of this compound. | Ensure the DMSO stock solution is fully dissolved before preparing dilutions. Briefly centrifuge tubes before opening. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. | |
| Precipitation of this compound in assay buffer | Low aqueous solubility. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells and is at a level tolerated by the enzyme. |
Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of glycogen phosphorylase, which is a key regulator of glucose homeostasis.
Signaling Pathway: Inhibition of Hepatic Glycogenolysis by this compound
Caption: this compound inhibits glycogen phosphorylase, blocking glycogenolysis.
FAQs on Experimental Use
Q5: In which cell lines has this compound been shown to be active?
A5: this compound has been shown to inhibit glycogenolysis in liver cells, with reported IC50 values of 27.06 µM in HL-7702 cells and 52.83 µM in HepG2 cells.[1]
Q6: What is the mechanism of action of this compound?
A6: this compound is an orally active, irreversible, and non-selective inhibitor of hepatic glycogen phosphorylase.[1] By inhibiting this enzyme, it blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing the release of glucose from the liver.
References
Navigating Solubility Challenges with BAY 61-3606: A Technical Support Guide
For researchers and drug development professionals utilizing the Syk inhibitor BAY 61-3606, achieving consistent and complete dissolution is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common insolubility issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My BAY 61-3606 is not dissolving in aqueous solutions. Is this expected?
A1: Yes, insolubility in aqueous buffers is a common issue with BAY 61-3606. While some supplier information for the hydrochloride hydrate salt suggests water solubility, practical experience and other data sheets indicate that the free base and dihydrochloride forms are insoluble or only slightly soluble in water.[1][2] For consistent results, it is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for dissolving BAY 61-3606?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for BAY 61-3606.[2][3][4][5] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can negatively impact solubility.[2]
Q3: At what concentration can I dissolve BAY 61-3606 in DMSO?
A3: The solubility in DMSO can vary slightly between different salt forms and suppliers. However, concentrations ranging from 6 mg/mL to 25 mg/mL have been reported.[2][3][5] It is best to consult the product-specific datasheet provided by your supplier for the most accurate information.
Q4: I've dissolved BAY 61-3606 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
A4: This is a common phenomenon known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is also recommended to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. If precipitation persists, consider using a surfactant like Tween-80 or a co-solvent such as PEG300 in your final formulation for in vivo studies, though their suitability for in vitro assays must be validated.[2]
Q5: Are there different forms of BAY 61-3606, and do they have different solubilities?
A5: Yes, BAY 61-3606 is available in several forms, including the free base, hydrochloride, and dihydrochloride salts.[2][3][5][6] Salt forms are generally more water-soluble than the free base. However, as noted, even the salt forms can exhibit poor aqueous solubility. Always refer to the specific product information for the form you have purchased.
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with BAY 61-3606.
Problem: BAY 61-3606 fails to dissolve.
Potential Cause & Solution Workflow:
References
Technical Support Center: BAY R3401 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing BAY R3401 toxicity in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and primary cell cultures.
Guide 1: Unexpectedly High Cytotoxicity
Problem: You observe a higher-than-expected level of cell death or morphological changes in your primary cell cultures after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the dilution calculations and ensure the final concentration in the culture medium is accurate. Perform a dose-response experiment to determine the compound's IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A common starting point is a serial dilution from nanomolar to millimolar ranges (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).[1] |
| Suboptimal Culture Conditions | Ensure the culture medium and environment are optimal for your specific primary cell type. Check for pH shifts in the medium and verify the CO2 level in the incubator is appropriate for the sodium bicarbonate concentration.[1] For sensitive cells like primary neurons, avoid using PBS, DPBS, or HBSS for rinsing as they lack proteins.[2] |
| Solvent Toxicity | If this compound is dissolved in a solvent (e.g., DMSO), ensure the final solvent concentration in the culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with solvent only) to assess the solvent's effect on cell viability. |
| Contamination | Check for signs of bacterial or fungal contamination, which can cause cell stress and death. Regularly test for mycoplasma contamination. |
| Cell Seeding Density | An inappropriate cell density can affect cell health and their response to treatment. Determine the optimal seeding density for your specific primary cell type and assay duration.[3] |
Guide 2: High Variability in Experimental Replicates
Problem: You are observing significant differences in cell viability or other readouts across replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. When seeding multi-well plates, work with a small number of wells at a time to prevent cells from clumping in the tube.[2] Avoid excessive pipetting which can damage cells.[3] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to increased toxicity. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.[4] |
| Inconsistent Compound Addition | Ensure this compound is thoroughly mixed into the medium before adding it to the cells. Add the compound-containing medium gently to avoid disturbing the cell monolayer. |
| Assay Performance Issues | For colorimetric or fluorometric assays, ensure that the incubation times and reading parameters are consistent across all plates. High background absorbance can be caused by certain components in the cell culture medium.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when observing signs of toxicity with this compound in primary cells?
A1: When you first observe signs of toxicity such as cell detachment, morphological changes, or cell death, it is crucial to systematically troubleshoot the potential causes.[1] Begin by verifying the concentration of this compound and the health of your primary cell culture. Ensure that the culture medium and environment are optimal.[1] It is also important to perform a dose-response experiment to determine the cytotoxic concentration range of the compound.[1]
Q2: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A2: It is important to determine whether this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).[1] Cytotoxicity assays that measure cell death, such as LDH release assays, can be used.[1] To assess cytostatic effects, cell proliferation assays that measure the rate of cell division over time can be employed. Monitoring the total cell number over the course of an experiment can also help distinguish between these two effects.[4]
Q3: What are some common assays to quantify the toxicity of this compound?
A3: Several assays can be used to quantify cell viability and toxicity. Common methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[1]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM and Propidium Iodide allows for the direct visualization and quantification of live and dead cells.
Q4: How can I mitigate the toxicity of this compound if it is cytotoxic at the desired effective concentration?
A4: If this compound is confirmed to be cytotoxic at the concentration needed for its biological effect, consider the following strategies:
-
Optimize Exposure Time: Reducing the incubation time of the compound with the cells may lessen toxicity while still achieving the desired effect.[1]
-
Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experiment with different serum concentrations in your culture medium.[1]
-
Co-treatment with Protective Agents: Depending on the known mechanism of toxicity, co-treatment with agents like antioxidants (if toxicity is due to oxidative stress) may be beneficial.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions of the stock solution in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
-
Cell Treatment: Treat primary cells with this compound at the desired concentration and for the desired time in a suitable culture vessel. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Flowchart for troubleshooting high cytotoxicity.
Caption: Generalized apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of BAY 61-3606
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of BAY 61-3606. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant toxicity at concentrations where I expect selective Syk inhibition. What could be the cause?
A1: Unexpected cytotoxicity is a common issue and can arise from several factors. BAY 61-3606 is known to inhibit multiple kinases other than its primary target, Spleen Tyrosine Kinase (Syk). This off-target activity can lead to cell death, particularly if the affected off-target kinases are critical for the survival of your specific cell line. For instance, BAY 61-3606 inhibits Cyclin-Dependent Kinase 9 (CDK9) with an IC50 of 37 nM, which is only about 4-5 times higher than its IC50 for Syk (7.5-10 nM).[1][2] Inhibition of CDK9 can disrupt transcriptional regulation and lead to apoptosis.[2]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate BAY 61-3606 to determine the minimal concentration required for Syk inhibition in your system. This will help you identify a potential therapeutic window where on-target effects are maximized and off-target-driven cytotoxicity is minimized.
-
Assess Off-Target Activity: If cytotoxicity persists even at low concentrations, consider that your cell line may be particularly sensitive to the inhibition of one of BAY 61-3606's off-targets.
-
Use Orthogonal Approaches: To confirm that your observed phenotype is due to Syk inhibition, use genetic methods like siRNA or CRISPR to knock down Syk and see if it replicates the effects of BAY 61-3606. Additionally, using a structurally different Syk inhibitor can help to confirm that the observed effect is not due to the unique off-target profile of BAY 61-3606.[3]
Q2: I'm not observing the expected phenotype, even though I've confirmed inhibition of Syk phosphorylation. Why might this be?
A2: This suggests that the biological effect you are studying may not be solely dependent on Syk kinase activity or that an off-target effect of BAY 61-3606 is masking or counteracting the on-target effect. Several studies have shown that some of the cellular effects of BAY 61-3606, such as the downregulation of the anti-apoptotic protein Mcl-1, are independent of its Syk inhibitory activity and are instead mediated by its inhibition of CDK9.[2]
Troubleshooting Steps:
-
Validate with a Structurally Different Syk Inhibitor: Employ another Syk inhibitor with a different chemical scaffold and off-target profile. If this second inhibitor does not produce the same phenotype as BAY 61-3606, it is likely that the initial observations were due to an off-target effect of BAY 61-3606.[4]
-
Genetic Validation: Use siRNA or CRISPR to specifically reduce Syk levels. If this genetic perturbation does not replicate the phenotype observed with BAY 61-3606, it strongly indicates an off-target mechanism.[3]
-
Investigate Downstream Signaling of Known Off-Targets: Examine the signaling pathways of known off-targets like CDK9. For example, you can assess the phosphorylation status of the C-terminal domain of RNA Polymerase II, a downstream target of CDK9, to see if it is affected by BAY 61-3606 in your system.[5]
Q3: How can I be sure that the effects I'm seeing are due to Syk inhibition and not an off-target effect?
A3: Ensuring on-target specificity is crucial for accurate interpretation of your results. A multi-pronged approach is the most rigorous way to validate your findings.
Recommended Validation Workflow:
-
Determine the Optimal Concentration: Use the lowest effective concentration of BAY 61-3606 that inhibits Syk phosphorylation without causing widespread cytotoxicity.
-
Use a Structurally Unrelated Syk Inhibitor: Confirm that a different Syk inhibitor recapitulates the same biological effect.
-
Perform Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to specifically deplete Syk and verify that this results in the same phenotype.
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of BAY 61-3606 to Syk inside the cell.
Quantitative Data: Kinase Inhibition Profile of BAY 61-3606
The following table summarizes the inhibitory potency of BAY 61-3606 against its primary target, Syk, and several known off-targets. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects.
| Target Kinase | IC50 / Ki | Reference(s) |
| Syk | 10 nM (IC50), 7.5 nM (Ki) | [1][6] |
| CDK9 | 37 nM (IC50) | [1][2] |
| NEK1 | 159 nM (IC50) | [7] |
| NEK4 | 25 nM (IC50) | [7] |
| MAP4K2 | 10-fold less effective than Syk | [3] |
| IKKα | 45 nM (IC50) |
A kinome scan at 1 µM BAY 61-3606 showed >90% inhibition of 15 kinases out of a panel of 402, indicating its high selectivity at that concentration.[3]
Experimental Protocols
Protocol 1: Validation of On-Target Effects using siRNA-mediated Knockdown
Objective: To determine if the phenotype observed with BAY 61-3606 is a direct result of Syk inhibition.
Materials:
-
Cells of interest
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Syk-specific siRNA and non-targeting control siRNA
-
Culture medium
-
Reagents for downstream analysis (e.g., antibodies for Western blotting)
Methodology:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 3-5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically to achieve maximal protein knockdown.
-
Validation of Knockdown: After incubation, harvest a subset of cells to confirm Syk protein knockdown by Western blotting.
-
Phenotypic Assay: Treat the remaining transfected cells with your experimental stimuli and perform your phenotypic assay.
-
Analysis: Compare the phenotype of Syk-knockdown cells to cells treated with non-targeting siRNA and to cells treated with BAY 61-3606. A similar phenotype between Syk-knockdown cells and BAY 61-3606-treated cells suggests an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of BAY 61-3606 to Syk within intact cells.
Materials:
-
Cells of interest
-
BAY 61-3606
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Ultracentrifuge
-
Reagents for Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with either BAY 61-3606 (at a desired concentration) or DMSO for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a room temperature water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting.
-
Western Blotting: Perform Western blotting to detect the amount of soluble Syk protein at each temperature for both the BAY 61-3606-treated and DMSO-treated samples.
-
Analysis: Plot the amount of soluble Syk as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BAY 61-3606 indicates thermal stabilization of Syk upon drug binding, confirming target engagement.[8][9]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. annualreviews.org [annualreviews.org]
BAY R3401 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BAY R3401, a potent inhibitor of glycogen phosphorylase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active inhibitor of glycogen phosphorylase, the key enzyme responsible for breaking down glycogen into glucose-1-phosphate. By inhibiting this enzyme, this compound blocks glycogenolysis, the process of releasing glucose from glycogen stores. This mechanism makes it a valuable tool for research in areas such as type 2 diabetes, where reducing hepatic glucose output is a therapeutic goal.
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: Based on available data, human liver cancer cell lines such as HepG2 and normal human liver cell lines like HL-7702 are suitable for in vitro studies with this compound. These cell lines have established glycogen metabolism pathways.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is to perform a dose-response curve ranging from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM) to determine the optimal concentration for your specific experiment.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibitory effect of this compound observed in a glycogen phosphorylase activity assay.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: Ensure that the assay buffer pH, temperature, and substrate concentrations are optimal for glycogen phosphorylase activity. Refer to the detailed experimental protocol below for recommended conditions. The activity of some glycogen phosphorylase inhibitors can be influenced by the concentrations of substrates like inorganic phosphate and glycogen.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration.
-
Solution: Verify the calculations for your serial dilutions of this compound. It is also crucial to ensure that the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in the assay buffer.
-
-
Possible Cause 3: Inactive Enzyme.
-
Solution: Use a fresh aliquot of glycogen phosphorylase or test the activity of your current enzyme stock with a known activator (e.g., AMP) to confirm its functionality.
-
-
Possible Cause 4: High Substrate Concentration.
-
Solution: If this compound is a competitive inhibitor, high concentrations of the substrate (glycogen or phosphate) can outcompete the inhibitor, leading to a reduced apparent inhibitory effect. Try performing the assay with substrate concentrations at or below their Km values.
-
Issue 2: High background signal in the glycogen content measurement assay.
-
Possible Cause 1: Presence of free glucose in the sample.
-
Solution: It is essential to include a "sample blank" control for each sample. This control should contain the sample but omit the glycogen-hydrolyzing enzyme (e.g., amyloglucosidase). The signal from this blank represents the endogenous free glucose and should be subtracted from the total signal of the corresponding sample.
-
-
Possible Cause 2: Incomplete removal of culture medium.
-
Solution: Ensure that cell pellets are thoroughly washed with ice-cold PBS to remove any residual glucose-containing culture medium before cell lysis.
-
Issue 3: Variability in glycogen measurements between replicate samples.
-
Possible Cause 1: Incomplete cell lysis and glycogen extraction.
-
Solution: Ensure complete cell lysis by using an appropriate lysis buffer and homogenization method. Inconsistent lysis can lead to variable amounts of glycogen being available for the assay.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples, especially for the viscous glycogen standard and cell lysates.
-
Experimental Protocols
Protocol 1: In Vitro Glycogen Phosphorylase Activity Assay
This protocol is designed to measure the activity of glycogen phosphorylase in the presence of inhibitors.
Materials:
-
Glycogen Phosphorylase a (from rabbit muscle)
-
Glycogen (from bovine liver)
-
Glucose-1-phosphate (G1P)
-
Inorganic phosphate (Pi)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2
-
This compound
-
Positive Control Inhibitor (e.g., CP-91149)
-
Vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve glycogen phosphorylase a in assay buffer to a final concentration of 0.38 U/mL.
-
Prepare a 1 mg/mL stock solution of glycogen in assay buffer.
-
Prepare a 10 mM stock solution of glucose-1-phosphate in assay buffer.
-
Prepare a 100 mM stock solution of inorganic phosphate in assay buffer.
-
Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Perform serial dilutions in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted inhibitor (this compound or positive control) or vehicle (for control wells) to the respective wells.
-
Add 45 µL of the glycogen phosphorylase a solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing glycogen (final concentration 0.25 mg/mL) and glucose-1-phosphate (final concentration 0.25 mM) in assay buffer.
-
Add 50 µL of the reaction mixture to each well to start the reaction.
-
-
Measure Activity:
-
The production of inorganic phosphate can be measured using a colorimetric assay kit (e.g., Malachite Green Phosphate Assay Kit) according to the manufacturer's instructions.
-
Alternatively, the reaction can be monitored in the direction of glycogen synthesis by measuring the release of pyrophosphate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Glycogen Content Measurement
This protocol describes the measurement of glycogen content in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Glycogen Assay Kit (e.g., colorimetric or fluorometric kits from various suppliers)
-
Glycogen Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time period.
-
-
Sample Preparation:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer and scraping the cells.
-
Transfer the cell lysates to microcentrifuge tubes.
-
-
Glycogen Assay:
-
Follow the instructions provided with the commercial glycogen assay kit. A general workflow is as follows:
-
Standard Curve: Prepare a standard curve using the provided glycogen standard.
-
Sample Measurement:
-
For each sample, set up two reactions: one with the glycogen-hydrolyzing enzyme (to measure total glucose) and one without (the "sample blank," to measure free glucose).
-
Add the appropriate volume of cell lysate to each reaction well.
-
Incubate to allow for the hydrolysis of glycogen to glucose.
-
Add the detection reagent, which reacts with glucose to produce a colorimetric or fluorescent signal.
-
-
Readout: Measure the absorbance or fluorescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the reading of the "sample blank" from the corresponding sample reading to obtain the signal from glycogen-derived glucose.
-
Use the standard curve to determine the concentration of glycogen in each sample.
-
Normalize the glycogen content to the total protein concentration of the cell lysate if desired.
-
Quantitative Data Summary
| Compound | Target | Cell Line | IC50 (µM) |
| This compound | Glycogen Phosphorylase | HL-7702 | 27.06 |
| This compound | Glycogen Phosphorylase | HepG2 | 52.83 |
Mandatory Visualizations
Caption: Signaling pathway of hormonal activation of glycogenolysis and its inhibition by this compound.
Caption: Experimental workflow for measuring cellular glycogen content after treatment with this compound.
Technical Support Center: Interpreting Unexpected Results with BAY 61-3606
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the kinase inhibitor, BAY 61-3606.
Troubleshooting Guides
Issue 1: Anti-proliferative or apoptotic effects are observed in cells lacking Spleen Tyrosine Kinase (Syk) expression.
Possible Cause: The observed effects are likely independent of Syk inhibition and may be attributed to off-target activities of BAY 61-3606.[1][2]
Troubleshooting Steps:
-
Confirm Syk Expression: Verify the absence of Syk protein expression in your cell line using Western blot analysis. Use a positive control cell line with known Syk expression (e.g., Ramos cells) to validate your antibody and protocol.[3]
-
Investigate Alternative Pathways:
-
IKZF1/3 Degradation: In multiple myeloma cells, BAY 61-3606 has been shown to induce apoptosis by promoting the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3), a mechanism independent of Syk.[1] Assess the protein levels of IKZF1 and IKZF3 via Western blot following treatment with BAY 61-3606.
-
Mcl-1 Downregulation: In breast cancer cells, BAY 61-3606 can sensitize cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein Mcl-1.[4][5] This effect is mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), leading to reduced Mcl-1 transcription.[4][6] Examine Mcl-1 protein and mRNA levels after treatment.
-
-
Use a Structurally Different Syk Inhibitor: To confirm if the observed phenotype is Syk-dependent, use another specific Syk inhibitor, such as GS-9973 or R406, as a control.[1] If these inhibitors do not replicate the effects of BAY 61-3606, it further suggests a Syk-independent mechanism.
Issue 2: BAY 61-3606 enhances the efficacy of other therapeutic agents in a seemingly unrelated manner.
Possible Cause: BAY 61-3606 can modulate various signaling pathways through its off-target effects, leading to synergistic interactions with other drugs.
Troubleshooting Steps:
-
Analyze Key Signaling Nodes:
-
ERK and Akt Phosphorylation: BAY 61-3606 has been observed to decrease the phosphorylation of ERK1/2 and Akt in neuroblastoma cells.[7][8] Assess the phosphorylation status of these kinases in your experimental system.
-
NF-κB Pathway: In some contexts, BAY 61-3606 can inhibit the NF-κB signaling pathway.[9] This can be investigated by examining the phosphorylation of IKKα and the nuclear translocation of NF-κB subunits.
-
-
Consider Genotype-Specific Effects: The effects of BAY 61-3606 can be dependent on the genetic background of the cells. For example, in colorectal cancer cells, it selectively inhibits the proliferation of cells with mutant K-RAS.[2]
-
Review Literature for Similar Combinations: Search for studies where BAY 61-3606 has been used in combination with the class of therapeutic agent you are investigating.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY 61-3606?
A1: BAY 61-3606 is a potent, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk) with a Ki of 7.5 nM and an IC50 of 10 nM.[7][10] It was initially developed for its role in blocking antigen-induced airway inflammation in rodents.[11]
Q2: What are the known off-target effects of BAY 61-3606?
A2: BAY 61-3606 has been reported to inhibit several other kinases, which can lead to unexpected experimental results. These include, but are not limited to:
It is important to note that BAY 61-3606 is highly selective against other tyrosine kinases like Lyn, Fyn, Src, Itk, and Btk.[6][15]
Q3: Can BAY 61-3606 affect cell viability in the absence of Syk?
A3: Yes, several studies have demonstrated that BAY 61-3606 can induce apoptosis and inhibit proliferation in cell lines that do not express detectable levels of Syk.[1][2] These effects are mediated by its off-target activities.
Q4: How does BAY 61-3606 sensitize breast cancer cells to TRAIL-induced apoptosis?
A4: BAY 61-3606 sensitizes breast cancer cells to TRAIL-induced apoptosis through a dual mechanism that downregulates the anti-apoptotic protein Mcl-1, and this is independent of Syk inhibition.[4][5] Firstly, it triggers the ubiquitin-dependent degradation of Mcl-1. Secondly, it suppresses Mcl-1 transcription by inhibiting CDK9.[4][6]
Q5: What is the effect of BAY 61-3606 on multiple myeloma cells?
A5: In multiple myeloma cells, BAY 61-3606 induces cell cycle arrest and apoptosis.[1] This is not due to Syk inhibition but rather through the degradation of the lymphoid transcription factors IKZF1 and IKZF3.[1]
Data Presentation
Table 1: Kinase Inhibitory Profile of BAY 61-3606
| Target Kinase | Ki (nM) | IC50 (nM) | Reference(s) |
| Syk | 7.5 | 10 | [6][7][11] |
| CDK9 | - | 37 | [4][6] |
| Nek1 | - | 159 | [3][14] |
| Nek4 | - | 25 | [14] |
| MAP4K2 (GCK) | - | - | [2][12] |
| IKKα | - | - | [12][13] |
| Lyn, Fyn, Src, Itk, Btk | >4700 | >4700 | [6][15] |
Mandatory Visualization
References
- 1. SYK-Inhibitor Bay 61-3606 Induces Cell Cycle Arrest and Apoptosis in Multiple Myeloma Cells Independent of SYK Inhibitory Effects but Via Degradation of IKZF1/3 | Blood | American Society of Hematology [ashpublications.org]
- 2. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. THE SYK INHIBITRO BAY 61-3606 DIHYDROCHLORIDE INDUCES APOPTOSIS OF... - Zhou Y - EHA-1705 - Jun 13 2025 [library.ehaweb.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BAY 61-3606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Inhibition of IKKα by BAY61-3606 Reveals IKKα-Dependent Histone H3 Phosphorylation in Human Cytomegalovirus Infected Cells | PLOS One [journals.plos.org]
- 14. biorxiv.org [biorxiv.org]
- 15. caymanchem.com [caymanchem.com]
BAY R3401 degradation in long-term experiments
This guide provides troubleshooting advice and frequently asked questions regarding the degradation of BAY R3401 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, and macrophages. By inhibiting Syk, this compound can modulate the downstream signaling that leads to the release of inflammatory mediators.
Q2: I am observing a decrease in the efficacy of this compound in my multi-day cell culture experiment. What are the potential causes?
A decrease in efficacy over time is likely due to the degradation of the compound. Several factors can contribute to the degradation of small molecules like this compound in experimental settings:
-
Hydrolytic Instability: The compound may be susceptible to hydrolysis, especially at physiological pH (around 7.4) in aqueous cell culture media.
-
Oxidation: Components in the media or cellular metabolic processes could lead to oxidative degradation of the compound.
-
Metabolism by Cells: The cells in your culture may be metabolizing this compound, reducing its effective concentration.
-
Adsorption to Plastics: The compound may adsorb to the surface of your cell culture plates or tubes, lowering its bioavailable concentration.
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous solvent such as DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: What are the known metabolites of this compound?
The primary metabolite of this compound is its N-oxide derivative, formed by the oxidation of the nitrogen atom in the azabicyclo-octane ring. This metabolite has been identified in preclinical studies. The formation of this N-oxide metabolite can be a significant pathway of degradation and may have different activity compared to the parent compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | Degradation of stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Loss of compound activity during the experiment. | Degradation in aqueous media. | Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). |
| Precipitate formation in the media. | Poor solubility at working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low and does not exceed 0.5%. Prepare an intermediate dilution in a serum-free medium before adding to the final culture. |
| High background signal in assays. | Interference from degradation products. | Analyze the purity of the compound in the experimental media over time using analytical methods like HPLC to identify potential degradation products. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the stock solution into your cell culture medium to achieve the desired final concentration (e.g., 1 µM). Include a control sample with only DMSO.
-
Prepare multiple identical samples for each time point.
-
-
Incubation:
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
At each time point, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the medium.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Syk signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound degradation.
Validation & Comparative
A Comparative Guide to Syk Inhibitors: BAY 61-3606 vs. R406
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent spleen tyrosine kinase (Syk) inhibitors, BAY 61-3606 and R406. The information herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in inflammation, autoimmune diseases, and oncology.
Introduction to Syk and its Inhibitors
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs) on mast cells, macrophages, and neutrophils.[1][2] Its central role in immune cell activation has made it an attractive therapeutic target.
BAY 61-3606 is a potent and selective, ATP-competitive inhibitor of Syk.[3][4] It is an imidazopyrimidine derivative that has been widely used as a research tool to investigate the function of Syk in various cellular processes.
R406 is the active metabolite of the prodrug Fostamatinib and is also a potent, ATP-competitive inhibitor of Syk.[5][6] Fostamatinib is clinically approved for the treatment of chronic immune thrombocytopenia (ITP), highlighting the therapeutic relevance of Syk inhibition.[7]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of BAY 61-3606 and R406 against Syk and a panel of other kinases.
Table 1: Biochemical Potency against Syk
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| BAY 61-3606 | In vitro kinase assay | Syk | 10 | 7.5 | [3][4] |
| R406 | In vitro kinase assay | Syk | 41 | 30 | [5][8] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | BAY 61-3606 | R406 | Reference(s) |
| Syk | 10 | 41 | [3][5] |
| Flt3 | >4700 | ~205 | [5][9] |
| Lyn | >4700 | 63 | [8][9] |
| Fyn | >4700 | - | [9] |
| Src | >4700 | - | [9] |
| Itk | >4700 | - | [9] |
| Btk | >4700 | - | [9] |
| CDK9 | 37 | - | [9] |
| Lck | - | 37 | [8] |
Table 3: Cellular Activity
| Assay | Cell Type | Endpoint | BAY 61-3606 (IC50/EC50, nM) | R406 (EC50, nM) | Reference(s) |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells | Serotonin Release | 17 | - | [4] |
| Mast Cell Degranulation | HCMC cells | Histamine Release | 5.1 | - | [4] |
| Mast Cell Degranulation | Cultured Human Mast Cells | Degranulation | - | 56-64 | |
| B-cell Signaling | Ramos (human B-cell line) | Calcium Mobilization | 81 | - | [10] |
| B-cell Proliferation | Mouse Splenic B-cells | Proliferation | 58 | - | [10] |
| FcγR-mediated Superoxide Production | U937 cells | Superoxide Production | 52 | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Syk Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from a method for determining Syk kinase activity.[11]
Materials:
-
Recombinant Syk enzyme
-
Kinase buffer (50 mM HEPES pH 7.0, 0.02% NaN3, 0.01% BSA, 0.1mM Na2VO3, 5 mM MgCl2, 1mM DTT)
-
Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin)
-
ATP
-
HTRF Detection Buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
Europium-conjugated anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Add 0.5 µL of the test compound (BAY 61-3606 or R406) diluted in DMSO to the wells of a 384-well plate.
-
Add 5.5 µL of Syk enzyme diluted in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the biotinylated peptide substrate diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP diluted in kinase buffer.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing Europium anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 620 nm and 665 nm.
-
The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000 is calculated and used to determine the IC50 values.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a generalized procedure for measuring mast cell degranulation.[5][9]
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
Tyrode's buffer or similar physiological buffer
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed mast cells in a 96-well plate and sensitize overnight with an appropriate antibody (e.g., anti-DNP IgE).
-
Wash the cells three times with buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of BAY 61-3606 or R406 for 1 hour at 37°C.
-
Stimulate degranulation by adding the specific antigen (e.g., DNP-HSA) and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To measure total β-hexosaminidase release, lyse the cells in the remaining wells with 0.1% Triton X-100.
-
Transfer aliquots of the supernatant and cell lysate to a new 96-well plate.
-
Add the PNAG substrate solution to each well and incubate for 90 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.
B-Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing cell proliferation.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
Complete culture medium
-
Stimulating agent (e.g., anti-IgM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed B-cells in a 96-well plate in complete culture medium.
-
Add various concentrations of BAY 61-3606 or R406 to the wells.
-
Add the stimulating agent (e.g., anti-IgM) to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature on a shaker, protected from light.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Cell proliferation is proportional to the absorbance, and the IC50 values of the inhibitors can be calculated.
Western Blot for Phospho-Syk
This is a general protocol for detecting the phosphorylation of Syk.[12][13]
Materials:
-
Cell line of interest (e.g., B-cells, mast cells)
-
Stimulating agent
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-Syk (e.g., Tyr525/526)
-
Primary antibody against total Syk (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with inhibitors (BAY 61-3606 or R406) for the desired time before stimulating with the appropriate agonist.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in Immune Cells
The following diagram illustrates the central role of Syk in B-cell and mast cell signaling pathways and the point of inhibition by BAY 61-3606 and R406.
Caption: Syk signaling pathway in B-cells and mast cells.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of Syk inhibitors.
Caption: Workflow for comparing Syk inhibitors.
References
- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. Detecting degranulation via hexosaminidase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. abmgood.com [abmgood.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. revvity.com [revvity.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
Comparing BAY 61-3606 and fostamatinib efficacy
A Comparative Guide to Spleen Tyrosine Kinase (Syk) Inhibitors: BAY 61-3606 and Fostamatinib
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is a critical decision. This guide provides an objective comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors, BAY 61-3606 and fostamatinib, focusing on their efficacy, supported by experimental data.
Mechanism of Action and Signaling Pathway
Both BAY 61-3606 and fostamatinib are potent inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement, Syk is activated and phosphorylates downstream substrates, initiating a signaling cascade that involves pathways such as PLCγ, PI3K/AKT, and MAPK. These pathways are crucial for cellular responses like proliferation, survival, and the release of inflammatory mediators. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which is responsible for its Syk inhibitory activity.
Caption: Syk signaling pathway and inhibition by BAY 61-3606 and Fostamatinib.
Data Presentation: Comparative Efficacy
The following table summarizes the in vitro potency of BAY 61-3606 and the active metabolite of fostamatinib, R406.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| BAY 61-3606 | Recombinant Enzyme Assay | Syk | 10[1] | 7.5[1] |
| Cell Viability Assay (MV-4-11 cells) | Syk | 7.394[2] | - | |
| Basophil Degranulation | Syk | 10[3] | - | |
| Fostamatinib (R406) | Recombinant Enzyme Assay | Syk | 41[4] | 30[4] |
| Mast Cell Degranulation (EC50) | Syk | 56[4] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant Syk Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified Syk.
Caption: Generalized workflow for a recombinant Syk kinase assay.
Methodology:
-
Reaction Setup: Purified human recombinant Syk is incubated in a kinase assay buffer with a specific peptide or protein substrate.
-
Inhibitor Addition: A range of concentrations of BAY 61-3606 or R406 is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled (e.g., γ-³³P-ATP).
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination: The reaction is stopped, typically by adding an acid solution.
-
Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.[5]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
B-cell Proliferation Assay
This cell-based assay measures the inhibitory effect of the compounds on the proliferation of B-cells stimulated through the B-cell receptor.
Methodology:
-
Cell Preparation: Splenic B-cells are isolated from mice.[6]
-
Cell Culture: Purified B-cells are cultured in a suitable medium.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of BAY 61-3606 or R406.
-
Stimulation: B-cell proliferation is induced by adding anti-IgM F(ab')2 fragments to cross-link the BCR.[7][8]
-
Incubation: Cells are cultured for 48-72 hours.[6]
-
Proliferation Assessment: Proliferation is measured by adding ³H-thymidine for the final 8-16 hours of culture and then harvesting the cells to measure the incorporation of the radiolabel into DNA.[6]
-
Data Analysis: The IC50 value is determined by plotting the percentage of proliferation inhibition against the inhibitor concentration.
Basophil Degranulation Assay
This assay assesses the ability of the inhibitors to block the release of inflammatory mediators from basophils following IgE-mediated activation.
Methodology:
-
Cell Source: Human basophils are obtained from whole blood.
-
Inhibitor Pre-incubation: The whole blood or isolated basophils are incubated with different concentrations of BAY 61-3606 or R406.
-
Activation: Basophils are activated by adding an anti-IgE antibody to cross-link the high-affinity IgE receptors (FcεRI).[9]
-
Degranulation Measurement: The activation and degranulation of basophils are assessed by measuring the surface expression of activation markers, such as CD63, using flow cytometry.[9][10] Resting basophils have intracellular granules containing CD63, which is translocated to the cell surface upon degranulation.[11]
-
Data Analysis: The percentage of CD63-positive basophils is quantified, and the IC50 value for the inhibition of degranulation is calculated.
In Vivo Efficacy and Selectivity
BAY 61-3606: In preclinical studies, oral administration of BAY 61-3606 has been shown to be effective in animal models of allergic inflammation and arthritis. For instance, in a rat model of antigen-induced airway inflammation, BAY 61-3606 significantly suppressed bronchoconstriction and bronchial edema.[12] It is reported to be a highly selective inhibitor for Syk, with little to no activity against other kinases like Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM.[2]
Fostamatinib: Fostamatinib has undergone extensive clinical development and is approved for the treatment of chronic immune thrombocytopenia (ITP).[13] In animal models of ITP, fostamatinib treatment prevented the development of thrombocytopenia.[14] While potent against Syk, its active metabolite R406 has been shown to inhibit other kinases, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 1 (JAK1), and Lck, which may contribute to its overall clinical profile.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ovid.com [ovid.com]
- 8. rndsystems.com [rndsystems.com]
- 9. criver.com [criver.com]
- 10. Basophil Degranulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csmres.co.uk [csmres.co.uk]
- 13. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Selectivity Landscape: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount. This guide provides a comparative analysis of kinase inhibitor selectivity, with a primary focus on the well-characterized Spleen Tyrosine Kinase (Syk) inhibitor, BAY 61-3606. Of note, the compound BAY R3401 is an inhibitor of glycogen phosphorylase and not a primary kinase inhibitor; as such, publicly available kinase selectivity data for this compound is not available.[1][2]
This guide will delve into the selectivity profile of BAY 61-3606 against a panel of other kinases, supported by experimental data and detailed methodologies.
BAY 61-3606: A Profile in Kinase Selectivity
BAY 61-3606 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of signal transduction in various immune cells.[3][4] Its selectivity is a critical attribute, minimizing off-target effects and providing a more precise tool for studying Syk-mediated signaling pathways.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of BAY 61-3606 against its primary target, Syk, and a selection of other kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which quantify the concentration of the inhibitor required to reduce kinase activity by 50%.
| Kinase | IC50 / Ki (nM) | Assay Type | Reference |
| Syk | 7.5 (Ki) | Cell-free assay | [3] |
| Syk | 10 (IC50) | Not specified | [4] |
| CDK9 | 37 (IC50) | In vitro | [3] |
| Nek1 | 159 (IC50) | Not specified | [5] |
| Nek4 | 25 (IC50) | Not specified | [5] |
| Lyn | > 4700 | Not specified | [3] |
| Fyn | > 4700 | Not specified | [3] |
| Src | > 4700 | Not specified | [3] |
| Itk | > 4700 | Not specified | [3] |
| Btk | > 4700 | Not specified | [3] |
A broader screening of BAY 61-3606 at a concentration of 1 µM against a panel of 402 kinases revealed that it inhibited only 15 kinases by more than 90%, underscoring its high selectivity.[6]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for common assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assays
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
General Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
Common Methodologies:
-
Radiometric Assays: This traditional method utilizes ATP with a radioactive phosphate isotope (γ-³²P or γ-³³P). The incorporation of the radioactive phosphate into the substrate is measured, typically by scintillation counting.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[7]
-
Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used.
KinomeScan™ Competition Binding Assay
Objective: To quantitatively measure the binding affinity of a test compound to a large panel of kinases.
Principle: This method is based on a competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.[8][9]
Workflow:
-
Kinase Preparation: A large panel of kinases are individually tagged with a unique DNA identifier.
-
Competition Assay: The DNA-tagged kinases are incubated with the test compound and an immobilized broad-spectrum kinase inhibitor.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand (i.e., not displaced by the test compound) is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logic of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz (DOT language).
Caption: Simplified Syk Signaling Pathway.
Caption: General Workflow for a Biochemical Kinase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 8. pubcompare.ai [pubcompare.ai]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of the SYK Inhibitor BAY 61-3606 in Cellular Models: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of BAY 61-3606, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). We present objective comparisons with alternative SYK inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to BAY 61-3606 and Target Engagement
BAY 61-3606 is an ATP-competitive, reversible, and highly selective inhibitor of SYK, a non-receptor tyrosine kinase crucial for signaling downstream of various immune cell receptors, including B-cell receptors (BCR) and Fc receptors (FcRs)[1][2][3]. Validating that a compound like BAY 61-3606 reaches and binds its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and ensures that observed cellular phenotypes are a direct result of on-target activity[4]. This guide explores robust methods for quantifying and visualizing this engagement.
Comparative Analysis of SYK Inhibitors
The potency of BAY 61-3606 is best understood in the context of other known SYK inhibitors. While biochemical assays measure direct inhibition of the purified enzyme, cellular assays provide a more physiologically relevant measure of a compound's efficacy, accounting for factors like cell permeability and competition with intracellular ATP.
| Compound | Type | Biochemical IC50 (SYK) | Cellular Potency (Example) | Reference(s) |
| BAY 61-3606 | Imidazopyrimidine | 10 nM (IC50), 7.5 nM (Ki) | 46 nM (Hexosaminidase release, RBL-2H3 cells) | [1][5][6] |
| Fostamatinib (R406) | Prodrug (active metabolite R406) | 41 nM | Reduces immune complex-mediated inflammation | [6][7][8] |
| Entospletinib (GS-9973) | Benzimidazole | 7.7 nM | Selective for SYK over other kinases in cellular assays | [6][8][9] |
| PRT062607 (P505-15) | Aminopyrimidine | 1 nM | At least 80-fold greater affinity for SYK than other kinases | [6][9] |
Method 1: Western Blot for SYK Phosphorylation
One of the most direct methods to confirm SYK inhibition in cells is to measure the phosphorylation status of SYK itself. Upon receptor activation, SYK autophosphorylates at multiple tyrosine residues, such as Tyr525/526, which is essential for its full catalytic activity[10]. A successful target engagement by an inhibitor like BAY 61-3606 will lead to a dose-dependent decrease in this phosphorylation.
Experimental Protocol: Phospho-SYK (Tyr525/526) Western Blot
-
Cell Culture and Stimulation: Plate cells (e.g., Ramos B-cells or U937 monocytes) at an appropriate density. The following day, pre-treat cells with varying concentrations of BAY 61-3606 or a vehicle control (e.g., DMSO) for 1-2 hours.
-
SYK Activation: Stimulate the relevant pathway to induce SYK phosphorylation. For B-cells, use 10 µg/mL anti-IgM for 2-5 minutes. For monocytic cells, 2 nM pervanadate for 5 minutes can be used.
-
Cell Lysis: Immediately place cells on ice and wash once with cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane[11].
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk, as it contains phosphoproteins that can increase background[12].
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-SYK (Tyr525/526) diluted in 5% BSA/TBST[10].
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total SYK or a loading control like GAPDH or β-actin.
Workflow for Phospho-SYK Western Blot
Caption: Workflow for assessing SYK phosphorylation via Western blot.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates[13][14]. The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. By treating cells with BAY 61-3606 and then heating them across a temperature gradient, a shift in the melting temperature (Tm) of SYK indicates direct binding.
Experimental Protocol: Immunoblot-based CETSA
-
Cell Treatment: Treat cultured cells with the desired concentration of BAY 61-3606 or vehicle control for 1-3 hours in a CO2 incubator[15].
-
Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension (e.g., 100 µL per tube) for each temperature point[16].
-
Heat Treatment: Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Cool samples at room temperature for 3 minutes[16][17].
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen[16].
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins[16].
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble SYK remaining at each temperature point by Western blot, as described in Method 1 (using an antibody against total SYK).
-
Data Interpretation: Plot the percentage of soluble SYK against temperature for both vehicle and BAY 61-3606 treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization and engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Visualizing the SYK Signaling Pathway
Understanding the context of SYK inhibition requires knowledge of its position in cellular signaling. Downstream of immunoreceptors (like the BCR), SYK activation triggers multiple cascades that are critical for immune cell function. BAY 61-3606 acts by blocking the kinase activity of SYK, thereby preventing the phosphorylation and activation of these downstream effectors.
Diagram of the SYK Signaling Cascade
Caption: Simplified SYK signaling pathway and the point of inhibition by BAY 61-3606.
Conclusion
Validating the target engagement of BAY 61-3606 in cells is essential for accurately interpreting experimental results. The inhibition of SYK autophosphorylation, assessed by Western blot, provides a robust and direct readout of target modulation. Complementing this with a biophysical method like CETSA can unequivocally confirm the direct binding of BAY 61-3606 to SYK within the cellular milieu. Together, these methods provide a powerful toolkit for researchers to rigorously validate the on-target activity of SYK inhibitors, ensuring data quality and confidence in downstream discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
BAY 61-3606: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of BAY 61-3606, a potent inhibitor of Spleen Tyrosine Kinase (Syk). While initially developed as a selective Syk inhibitor, subsequent studies have revealed its activity against a broader range of tyrosine kinases. This document aims to present the available experimental data to offer an objective comparison of BAY 61-3606's performance against its intended target and various off-targets.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of BAY 61-3606 against its primary target, Syk, and other tyrosine kinases has been quantified using various biochemical assays. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature. Lower values indicate higher potency.
| Kinase Target | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) | Comments |
| Syk | 7.5[1] | 10[1] | Primary and intended target. |
| MAP4K2 | - | 11.3[2] | Identified as a highly sensitive off-target. |
| NEK1 | - | 159[3] | Off-target activity observed. |
| NEK4 | - | 25[3] | Potent off-target inhibition. |
| CDK9 | - | 37[1] | Inhibition of a cyclin-dependent kinase. |
| IKKα | 45 | - | Inhibition of a key inflammatory kinase.[4] |
| Lyn | >5,400[5] | - | Significantly less potent inhibition. |
| Fyn | >12,500[5] | - | Significantly less potent inhibition. |
| Src | >6,250[5] | - | Significantly less potent inhibition. |
| Itk | >4,700[5] | - | Significantly less potent inhibition. |
| Btk | >5,000[5] | - | Significantly less potent inhibition. |
Experimental Protocols
The data presented in this guide were primarily generated using in vitro radiometric kinase assays. Below is a detailed methodology representative of the protocols used in the cited studies.
In Vitro Radiometric Kinase Inhibition Assay
This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-¹²P]ATP into a substrate. The inhibition of this process by a compound like BAY 61-3606 is then measured.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-¹²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
BAY 61-3606 (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme in a microcentrifuge tube.
-
Compound Addition: Add varying concentrations of BAY 61-3606 (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-¹²P]ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-¹²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-¹²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid. Measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of BAY 61-3606 compared to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving Syk and two of the identified off-targets of BAY 61-3606: CDK9 and MAP4K2.
Caption: Simplified Syk signaling pathway initiated by B-cell receptor activation.
Caption: Role of the CDK9-containing P-TEFb complex in transcriptional regulation.
Caption: MAP4K2-mediated activation of the JNK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. component of inhibitor of nuclear factor kappa B kinase complex | IKK family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Redirecting [linkinghub.elsevier.com]
The Differential Efficacy of BAY R3401 in Syk-Dependent vs. Syk-Independent B-Cell Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BAY R3401 (also known as BAY 61-3606), a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), in B-cell lymphoma cell lines categorized by their dependence on Syk signaling. Experimental data on cell viability, apoptosis, and signaling pathway modulation are presented to highlight the differential response to this compound, offering valuable insights for targeted therapeutic strategies.
Introduction to this compound and Syk Signaling
This compound is an ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signal transduction downstream of the B-cell receptor (BCR). In certain subtypes of B-cell lymphoma, particularly the Germinal Center B-cell-like (GCB) subtype of Diffuse Large B-cell Lymphoma (DLBCL), malignant cells are dependent on chronic BCR signaling for their survival and proliferation. This dependency is mediated by Syk, making it a rational target for therapeutic intervention. In contrast, other lymphoma subtypes, such as some Activated B-cell-like (ABC) DLBCLs, rely on alternative survival pathways and are considered Syk-independent.
Comparative Efficacy of this compound
The efficacy of this compound is markedly different between B-cell lymphoma cell lines that are dependent on Syk signaling for their survival ("Syk-dependent") and those that are not ("Syk-independent"). This differential sensitivity is evident in cell viability assays, induction of apoptosis, and the modulation of downstream signaling pathways.
Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer cell lines, it represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The data presented below, compiled from the Genomics of Drug Sensitivity in Cancer database, demonstrates the varying sensitivity of different DLBCL cell lines to this compound. SU-DHL-6 and SU-DHL-5 are classified as GCB-type DLBCLs, which are typically Syk-dependent.
| Cell Line | Subtype | IC50 (µM) of this compound | Syk-Dependency Status |
| SU-DHL-6 | GCB-like DLBCL | 0.53 | Dependent |
| SU-DHL-5 | GCB-type DLBCL | 0.30 | Dependent |
GCB: Germinal Center B-cell-like; DLBCL: Diffuse Large B-cell Lymphoma. Data sourced from the Genomics of Drug Sensitivity in Cancer Project.
As the data indicates, cell lines with a Syk-dependent phenotype exhibit higher sensitivity to this compound, as evidenced by their lower IC50 values.
Apoptosis Induction
Syk inhibition in dependent cell lines leads to the induction of apoptosis, or programmed cell death. Studies have shown that treatment with Syk inhibitors, including this compound, results in a significant increase in the apoptotic cell population in sensitive B-cell lymphoma lines. This is often mediated through the downregulation of anti-apoptotic proteins like Mcl-1.[1] In contrast, Syk-independent cell lines show minimal induction of apoptosis upon treatment with this compound.
Signaling Pathway Modulation
This compound exerts its effect by inhibiting the phosphorylation of Syk and its downstream signaling targets. In Syk-dependent cells, treatment with this compound leads to a marked reduction in the phosphorylation of Syk, as well as key downstream effectors such as AKT and ERK1/2.[2] This disruption of the pro-survival signaling cascade ultimately triggers apoptosis. In Syk-independent cells, these pathways are not the primary drivers of cell survival, and therefore, inhibition of Syk has a less pronounced effect.
Visualizing the Mechanism of Action
To illustrate the cellular processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Syk Signaling Pathway in B-Cell Lymphoma
Caption: Syk signaling pathway in B-cell lymphoma and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the efficacy of this compound in lymphoma cell lines.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized for individual cell lines and laboratory conditions.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add this compound at various concentrations (e.g., a serial dilution from 10 µM to 0.01 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with a selected concentration of this compound (e.g., 1 µM and 5 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Syk, phospho-Syk (Tyr525/526), total AKT, phospho-AKT (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly indicates that the efficacy of this compound is significantly higher in Syk-dependent B-cell lymphoma cell lines compared to their Syk-independent counterparts. This is demonstrated by lower IC50 values, increased induction of apoptosis, and potent inhibition of the Syk-mediated signaling pathway in sensitive cell lines. These findings underscore the importance of patient stratification based on the underlying molecular drivers of their disease to maximize the therapeutic benefit of targeted inhibitors like this compound. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with Syk-dependent B-cell malignancies.
References
Validating the Anti-inflammatory Effects of BAY R3401: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of BAY R3401 against other Spleen Tyrosine Kinase (Syk) inhibitors. The following sections detail the mechanism of action, present comparative experimental data, and outline the methodologies for key in vitro assays.
This compound, also known as BAY 61-3606, is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its activation triggers a cascade of downstream events leading to the release of pro-inflammatory mediators. By inhibiting Syk, this compound effectively dampens the inflammatory response, making it a compound of significant interest in the development of anti-inflammatory therapeutics.
The Syk Signaling Pathway and Point of Inhibition
The binding of ligands to various immune receptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs), initiates the inflammatory cascade. This ligand binding leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within these receptors. Syk is then recruited to these phosphorylated ITAMs and becomes activated through phosphorylation. Activated Syk, in turn, phosphorylates downstream signaling molecules, including phospholipase C gamma (PLCγ) and protein kinase C (PKC). This signaling cascade ultimately results in the activation of transcription factors like NF-κB and AP-1, which orchestrate the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as COX-2 and iNOS, driving the inflammatory response. This compound and other Syk inhibitors act by competitively binding to the ATP-binding site of Syk, thereby preventing its phosphorylation and activation and halting the downstream signaling cascade.
Caption: Syk Signaling Pathway and Inhibition by this compound.
Comparative Analysis of Syk Inhibitors
To objectively evaluate the anti-inflammatory potential of this compound, its performance was compared against a panel of other notable Syk inhibitors: Fostamatinib (the prodrug of R406), Gusacitinib, Cerdulatinib, and PRT062607. The comparison is based on their in vitro inhibitory activity against Syk kinase and their efficacy in cellular assays measuring the inhibition of key inflammatory mediators.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify the potency of an inhibitor. The table below summarizes the reported in vitro inhibitory activities of this compound and its alternatives against Syk kinase.
| Compound | IC50 (nM) | Ki (nM) |
| This compound (BAY 61-3606) | 10[1] | 7.5[2] |
| Fostamatinib (R406) | 41 | 30 |
| Gusacitinib | 5[3][4] | - |
| Cerdulatinib | 32[5] | - |
| PRT062607 | 1-2[6] | - |
Lower values indicate higher potency.
Cellular Anti-inflammatory Activity
The efficacy of these inhibitors in a cellular context is crucial for validating their therapeutic potential. The following tables present a comparison of their ability to inhibit the release of pro-inflammatory cytokines and to prevent protein denaturation, a hallmark of inflammation.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in immune cells like macrophages. The ability of Syk inhibitors to block LPS-induced cytokine production is a key measure of their anti-inflammatory activity.
| Compound | Cell Type | Target Cytokine | IC50 (µM) |
| This compound (BAY 61-3606) | Bronchial Epithelial Cells | IL-6 | 0.36[7][8] |
| This compound (BAY 61-3606) | Bronchial Epithelial Cells | CXCL8 | ~0.36[7][8] |
| Fostamatinib (R406) | Macrophages | TNF-α | 2.1[9] |
| Fostamatinib (R406) | Macrophages | IL-6 | - |
| Gusacitinib | - | - | - |
| Cerdulatinib | - | - | - |
| PRT062607 | - | - | - |
Protein denaturation is a well-established marker of inflammation. The ability of a compound to prevent heat- or chemically-induced protein (e.g., egg albumin) denaturation is indicative of its anti-inflammatory properties.
| Compound | Assay Type | IC50 (µg/mL) |
| This compound (BAY 61-3606) | Egg Albumin Denaturation | - |
| Fostamatinib (R406) | Egg Albumin Denaturation | - |
| Gusacitinib | Egg Albumin Denaturation | - |
| Cerdulatinib | Egg Albumin Denaturation | - |
| PRT062607 | Egg Albumin Denaturation | - |
| Diclofenac Sodium (Reference Drug) | Egg Albumin Denaturation | ~15 |
Specific IC50 values for the selected Syk inhibitors in the egg albumin denaturation assay are not widely published, preventing a direct quantitative comparison in this table. Diclofenac sodium is a standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control in such assays.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to enable reproducibility and further investigation.
LPS-Induced Cytokine Release Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with LPS.
Caption: Workflow for LPS-Induced Cytokine Release Assay.
Protocol:
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the media and pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cytokine production.
Egg Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Caption: Workflow for Egg Albumin Denaturation Assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation (37°C): Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating (70°C): Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: After heating, allow the solutions to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Conclusion
This compound demonstrates potent inhibitory activity against Syk kinase and effectively reduces the release of pro-inflammatory mediators in cellular assays. Its high selectivity for Syk suggests a favorable profile for minimizing off-target effects. While a direct, comprehensive comparison with all alternatives across a standardized panel of anti-inflammatory assays is not fully available in the public literature, the existing data indicates that this compound is a highly promising candidate for the development of novel anti-inflammatory therapies. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to other Syk inhibitors. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. jddtonline.info [jddtonline.info]
- 2. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 3. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pseudomonas aeruginosa induces p38MAP kinase-dependent IL-6 and CXCL8 release from bronchial epithelial cells via a Syk kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of BAY 61-3606 in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spleen tyrosine kinase (SYK) inhibitor, BAY 61-3606, across various cancer models. The information presented is curated from preclinical studies to offer objective insights into its performance, mechanism of action, and potential as a therapeutic agent, both as a monotherapy and in combination with other treatments.
Mechanism of Action: A Dual Inhibitor
BAY 61-3606 is a potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] However, emerging evidence reveals that BAY 61-3606 also exhibits inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2][3] This dual inhibitory function contributes to its multifaceted anti-cancer effects.
In many cancer models, the anti-proliferative and pro-apoptotic effects of BAY 61-3606 are not solely dependent on SYK inhibition. For instance, in breast cancer cells, BAY 61-3606's ability to sensitize cells to TRAIL-induced apoptosis is mediated by the downregulation of the anti-apoptotic protein Mcl-1, a process driven by CDK9 inhibition.[2][3][4] This leads to the suppression of Mcl-1 transcription and promotes its ubiquitin-dependent degradation.[2][4]
In colorectal cancer cells with mutant K-RAS, BAY 61-3606's effects are attributed to the inhibition of MAP4K2, a kinase downstream of K-RAS, rather than SYK.[5][6] This highlights the context-dependent mechanism of action of this inhibitor.
dot
Caption: Dual inhibitory mechanism of BAY 61-3606 on SYK and CDK9 signaling pathways.
Comparative Efficacy in Different Cancer Models
The efficacy of BAY 61-3606 varies across different cancer cell lines and tumor types, often correlating with the expression and activation of its targets.
In Vitro Sensitivity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for BAY 61-3606 in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Additional Notes |
| Acute Myeloid Leukemia | MV-4-11 | 0.007394 | [7] |
| Multiple Myeloma | NCI-H929 | 1.566 (48h) | [8] |
| RPMI-8226 | 3.300 (24h) | [8] | |
| Breast Cancer | MCF-7 | Not explicitly stated, but effective at 2.5-5 µM | Sensitizes to TRAIL-induced apoptosis.[2][3] |
| Colon Cancer | DLD-1 (K-RAS mutant) | Sensitive (qualitative) | More sensitive than K-RAS wild-type cells.[5][9] |
| HCT-116 (K-RAS mutant) | Sensitive (qualitative) | [5][9] | |
| Neuroblastoma | SH-SY5Y (SYK-positive) | Significantly reduced viability at 0.1-10 µM | More sensitive than SYK-negative cells.[10] |
| SK-N-BE (SYK-negative) | Reduced viability at >1 µM | Suggests off-target effects at higher concentrations.[10] | |
| Glioblastoma | U87 | Effective at inhibiting MCSF promoter activity | [11] |
| Lung Cancer | A549 | EC50 = 2.9 µM (R406, a similar SYK inhibitor) | [12][13] |
| H1299 | EC50 = 6.3 µM (R406) | [12][13] |
In Vivo Efficacy
Preclinical xenograft models have demonstrated the anti-tumor activity of BAY 61-3606, particularly in combination with other agents.
| Cancer Model | Xenograft | Treatment | Outcome |
| Breast Cancer | MCF-7 | BAY 61-3606 (50 mg/kg) + TRAIL (10 mg/kg) | Significant reduction in tumor volume compared to either agent alone.[2][14] |
| Multiple Myeloma | RPMI-8226 | BAY 61-3606 (30 mg/kg) | Significantly attenuated tumor growth kinetics.[8] |
Comparison with Other SYK Inhibitors
Several studies have compared the effects of BAY 61-3606 with other SYK inhibitors, most notably R406 (the active metabolite of Fostamatinib).
In colorectal cancer cells, DLD-1 cells (K-RAS mutant) were sensitive to BAY 61-3606 but not to R406, suggesting that the anti-proliferative effect of BAY 61-3606 in this context is SYK-independent.[9][15] This underscores the importance of considering the off-target effects of BAY 61-3606 when interpreting its biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay
-
Principle: To quantify the number of viable cells in a culture after exposure to a test compound.
-
Method:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with varying concentrations of BAY 61-3606 for a specified duration (e.g., 24, 48, 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability relative to untreated control cells.
-
Apoptosis Assay
-
Principle: To detect and quantify programmed cell death.
-
Methods:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with BAY 61-3606.
-
Harvest and wash cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Caspase Activity Assay:
-
Treat cells with BAY 61-3606.
-
Lyse cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3, -7, -8, or -9).
-
Measure fluorescence to determine caspase activity.
-
-
Western Blot Analysis
-
Principle: To detect specific proteins in a sample.
-
Method:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., p-SYK, SYK, p-AKT, AKT, Mcl-1, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Method:
-
Subcutaneously or orthotopically inject cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer BAY 61-3606 (and/or other agents) via a specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
dot
Caption: A typical experimental workflow for in vivo xenograft studies.
Signaling Pathways and Logical Relationships
The following diagram illustrates the signaling cascade initiated by TRAIL and how BAY 61-3606 synergizes with it by inhibiting the CDK9-Mcl-1 axis.
dot
Caption: Synergy between TRAIL and BAY 61-3606 in inducing apoptosis.
Conclusion
BAY 61-3606 is a promising anti-cancer agent with a complex mechanism of action that involves the inhibition of both SYK and CDK9. Its efficacy is context-dependent, varying with the genetic background of the cancer cells. The ability of BAY 61-3606 to sensitize cancer cells to other therapeutic agents, such as TRAIL, highlights its potential in combination therapies. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from treatment with this compound. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting further preclinical investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. environmental-expert.com [environmental-expert.com]
- 13. environmental-expert.com [environmental-expert.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BAY R3401: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BAY R3401, a glycogen phosphorylase inhibitor, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Chemical and Physical Properties of this compound
A thorough understanding of the compound's properties is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 100276-03-7 |
| Molecular Formula | C20H22ClNO4 |
| Molecular Weight | 375.85 g/mol |
| GHS Classification | Acute Toxicity, Oral (Category 4) |
Hazard Identification and Precautionary Measures
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Therefore, adherence to standard laboratory safety protocols is imperative.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. If feeling unwell, seek immediate medical attention or call a poison control center.
-
In Case of Skin Contact: Wash the affected area thoroughly with soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, including unused product, contaminated materials, and empty containers. This procedure is designed to comply with general laboratory waste management principles and specific information available for this compound.
1. Waste Segregation and Collection:
-
Unused or Expired this compound:
-
Solid this compound should be collected in a designated, clearly labeled, and sealed waste container. The container should be compatible with chemical waste and properly marked as "Hazardous Chemical Waste" and include the full chemical name "this compound."
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, lined container for solid chemical waste.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as hazardous chemical waste.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous chemical waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
-
2. Waste Storage:
-
All collected waste containers must be kept closed except when adding waste.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
3. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Follow your institution's specific procedures for arranging a chemical waste pickup. This typically involves completing a chemical waste manifest or online request form.
Experimental Protocols Cited:
While no specific experimental protocols for the disposal of this compound were found in the search results, the procedures outlined above are based on standard laboratory practices for the disposal of chemical waste, as informed by general safety data sheet guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.
Personal protective equipment for handling BAY R3401
Disclaimer: This document provides essential safety and logistical information for handling BAY R3401 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This guidance is based on general laboratory safety principles for handling powdered chemical compounds. A specific Safety Data Sheet (SDS) for this compound with detailed personal protective equipment (PPE) specifications was not available at the time of writing. Therefore, users must supplement this guidance with a thorough risk assessment of their specific experimental procedures and consult with their institution's Environmental Health and Safety (EHS) department.
Immediate Safety Recommendations
When handling this compound, a powdered glycogen phosphorylase inhibitor, it is crucial to minimize exposure through inhalation, skin contact, and eye contact. The following personal protective equipment (PPE) is recommended as a minimum standard.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Tightly fitting safety goggles. A face shield should be worn over safety glasses if there is a risk of splashing or aerosolization. | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | A buttoned lab coat. An additional chemical-resistant apron is recommended. | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used, especially when handling larger quantities or when working outside of a certified chemical fume hood. |
| Preparing solutions | Tightly fitting safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | A buttoned lab coat. | Work should be performed in a certified chemical fume hood to minimize inhalation of aerosols. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be considered. |
| General handling of dilute solutions | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | A buttoned lab coat. | Not generally required if working in a well-ventilated area. |
Operational Plans: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is essential to prevent contamination.[1][2][3]
Donning Sequence:
-
Hand Hygiene: Start with clean hands by washing with soap and water for at least 20 seconds or using an alcohol-based hand sanitizer.[3]
-
Lab Coat/Gown: Put on a clean, buttoned lab coat.
-
Mask/Respirator: If required, don a face mask or a fit-tested N95 respirator.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat/Gown: Remove the lab coat by turning it inside out as you remove it to contain any contamination.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove eye protection from the back.
-
Mask/Respirator: Remove the mask or respirator without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly.
Disposal Plan
Proper disposal of chemical waste and contaminated PPE is crucial to prevent environmental contamination and accidental exposure.
Chemical Waste:
-
Solid Waste: Collect solid this compound waste and any materials used for cleaning up spills (e.g., absorbent pads) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of chemical waste down the drain.[4][5]
-
Segregation: Keep different types of chemical waste separate to avoid potentially dangerous reactions.[6]
Contaminated PPE:
-
Gloves, disposable lab coats, and other disposable items: These should be placed in a designated hazardous waste container immediately after use.
-
Reusable PPE: Reusable items like safety goggles and face shields should be decontaminated according to your institution's approved procedures before reuse.
Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your EHS department for detailed procedures.
References
- 1. Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures | OneLab REACH [reach.cdc.gov]
- 2. google.com [google.com]
- 3. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
